molecular formula C14H12O6 B1199494 6-O-demethyl-5-deoxyfusarubin CAS No. 132899-03-7

6-O-demethyl-5-deoxyfusarubin

货号: B1199494
CAS 编号: 132899-03-7
分子量: 276.24 g/mol
InChI 键: UOMAVGZJLAITCG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

from a mutant of the fungus Nectria haematococca blocked in fusarubin biosynthesis

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

132899-03-7

分子式

C14H12O6

分子量

276.24 g/mol

IUPAC 名称

3,7,9-trihydroxy-3-methyl-1,4-dihydrobenzo[g]isochromene-5,10-dione

InChI

InChI=1S/C14H12O6/c1-14(19)4-8-9(5-20-14)13(18)11-7(12(8)17)2-6(15)3-10(11)16/h2-3,15-16,19H,4-5H2,1H3

InChI 键

UOMAVGZJLAITCG-UHFFFAOYSA-N

规范 SMILES

CC1(CC2=C(CO1)C(=O)C3=C(C2=O)C=C(C=C3O)O)O

同义词

6-DMDF
6-O-demethyl-5-deoxyfusarubin

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-O-demethyl-5-deoxyfusarubin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-demethyl-5-deoxyfusarubin is a naturally occurring naphthoquinone with demonstrated biological activity. Isolated from a mutant strain of the fungus Nectria haematococca, this compound has garnered interest for its antifungal and mycoplasma-inhibiting properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities, and postulated mechanisms of action. Detailed experimental protocols for its isolation and biological evaluation are presented, based on established methodologies for natural product chemistry and microbiology. Furthermore, this guide includes mandatory visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this promising bioactive molecule.

Introduction

Naphthoquinones are a class of organic compounds derived from naphthalene that are widely distributed in nature, particularly in fungi, lichens, and higher plants. They are known to exhibit a broad range of biological activities, including antimicrobial, antitumor, and antiparasitic properties. This compound is a member of the fusarubin family of naphthoquinones, which are characterized by a dihydroxynaphthoquinone core. This specific derivative was first isolated from a mutant of the fungus Nectria haematococca (strain redD169.yelY9) that is blocked in the later stages of fusarubin biosynthesis.[1] Its discovery has opened avenues for investigating the structure-activity relationships within the fusarubin class and for exploring its potential as a lead compound in drug development.

Physicochemical Properties

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyDataReference
Molecular Formula C15H14O6[1]
Molecular Weight 290.27 g/mol [1]
CAS Number 132899-03-7
Appearance Not Reported
Solubility Not Reported
UV-Vis Spectroscopy Data not available[1]
Infrared Spectroscopy Data not available[1]
¹H NMR Spectroscopy Data not available[1]
¹³C NMR Spectroscopy Data not available[1]
Mass Spectrometry Data not available[1]

Note: The detailed spectroscopic data is contained within the primary literature and is not publicly accessible. The identification was confirmed by comparison with known related substances.[1]

Biological Activity

This compound has been reported to possess both antifungal and mycoplasma-inhibiting properties.[1]

Antifungal Activity

While specific quantitative data such as Minimum Inhibitory Concentration (MIC) or IC50 values for this compound are not available in the public domain, its classification as an antifungal agent suggests activity against various fungal species. The broader class of naphthoquinones is known to be effective against a range of pathogenic fungi.

Mycoplasma-Inhibiting Activity

Similarly, the compound has been noted for its ability to inhibit the growth of mycoplasma.[1] Mycoplasmas are a genus of bacteria that lack a cell wall, making them resistant to many common antibiotics. The activity of this compound against these organisms suggests a mechanism of action that does not target the cell wall.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on the known mechanisms of other naphthoquinones, several potential pathways can be postulated.

  • Induction of Oxidative Stress: Naphthoquinones are known to undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This can induce oxidative stress within the fungal or mycoplasma cells, leading to damage of cellular components such as lipids, proteins, and DNA, ultimately resulting in cell death.

  • Disruption of Electron Transport Chain: As quinones, these compounds can interfere with the electron transport chain in mitochondria, disrupting cellular respiration and ATP production.

  • Enzyme Inhibition: Naphthoquinones can act as inhibitors of various enzymes, including those involved in crucial metabolic pathways.

  • Membrane Disruption: Some naphthoquinones have been shown to interact with and disrupt the integrity of cellular membranes, leading to leakage of cellular contents.

This compound This compound Redox Cycling Redox Cycling This compound->Redox Cycling Mitochondrial Electron Transport Chain Mitochondrial Electron Transport Chain This compound->Mitochondrial Electron Transport Chain Inhibition Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition Cell Membrane Cell Membrane This compound->Cell Membrane Interaction Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Redox Cycling->Reactive Oxygen Species (ROS) Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Cell Death Cell Death Cellular Damage->Cell Death ATP Depletion ATP Depletion Mitochondrial Electron Transport Chain->ATP Depletion ATP Depletion->Cell Death Metabolic Disruption Metabolic Disruption Enzyme Inhibition->Metabolic Disruption Metabolic Disruption->Cell Death Membrane Disruption Membrane Disruption Cell Membrane->Membrane Disruption Membrane Disruption->Cell Death

Postulated Mechanisms of Action for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments related to this compound, based on standard practices in the field.

Isolation and Purification of this compound

This protocol is a generalized procedure for the isolation of secondary metabolites from fungal cultures.

cluster_0 Fungal Culture and Extraction cluster_1 Purification cluster_2 Characterization Culture Culture of Nectria haematococca mutant Filtration Filtration to separate mycelia and broth Culture->Filtration Extraction Solvent extraction of culture broth Filtration->Extraction Concentration Concentration of crude extract Extraction->Concentration Chromatography Column Chromatography (e.g., Silica Gel) Concentration->Chromatography TLC Thin Layer Chromatography (TLC) for fraction analysis Chromatography->TLC HPLC Preparative HPLC for final purification TLC->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS, UV-Vis, IR) HPLC->Spectroscopy Final_Product Pure this compound Spectroscopy->Final_Product

Workflow for the Isolation and Purification of this compound.

Protocol:

  • Fungal Culture: The mutant strain of Nectria haematococca (redD169.yelY9) is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production (e.g., potato dextrose broth, 25°C, 150 rpm, 14-21 days).

  • Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent such as ethyl acetate. The organic phase, containing the secondary metabolites, is collected.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.

    • Thin-Layer Chromatography (TLC): Fractions from the column are analyzed by TLC to identify those containing the compound of interest.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water gradient) to obtain the pure compound.

  • Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods including Mass Spectrometry (MS), and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Antifungal Susceptibility Testing

The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.

Protocol:

  • Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus niger) is prepared in RPMI-1640 medium to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (medium only) are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Mycoplasma Growth Inhibition Assay

This protocol describes a general method for assessing the inhibition of mycoplasma growth.

Protocol:

  • Culture Preparation: A log-phase culture of the target Mycoplasma species is prepared in a suitable broth medium (e.g., PPLO broth).

  • Compound Preparation: A stock solution of this compound is prepared and serially diluted in the mycoplasma broth.

  • Inoculation: The mycoplasma culture is added to each dilution of the compound to a final concentration of approximately 10⁴-10⁵ color changing units (CCU)/mL.

  • Incubation: The cultures are incubated at 37°C until the color of the positive control (mycoplasma without compound) changes due to metabolic activity.

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents a color change in the medium.

Conclusion

This compound is a naphthoquinone with promising antifungal and mycoplasma-inhibiting activities. While detailed quantitative biological data and comprehensive spectroscopic information are limited in the public domain, its structural relationship to other bioactive fusarubins and the general properties of naphthoquinones suggest it is a valuable subject for further research. The experimental protocols provided in this guide offer a framework for the isolation, characterization, and biological evaluation of this compound. Future studies should focus on obtaining pure this compound to perform detailed mechanistic studies and to fully assess its therapeutic potential. The elucidation of its specific molecular targets could pave the way for the development of novel anti-infective agents.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-O-demethyl-5-deoxyfusarubin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone derivative with notable biological activity. This document details the spectroscopic data, experimental protocols, and logical workflows that were instrumental in deciphering the chemical structure of this fungal metabolite.

Introduction

This compound is a polyketide metabolite isolated from a mutant strain of the fungus Nectria haematococca.[1] Its structural determination was a critical step in understanding its chemical properties and biological functions, which include antifungal and mycoplasma-inhibiting activities.[2][3] The elucidation of its structure relied on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide serves as a detailed resource for researchers working with this compound or similar natural products.

Physicochemical and Spectroscopic Data

The structural framework of this compound was pieced together through meticulous analysis of its physicochemical properties and spectroscopic data. The compound presents as a red-colored substance, a characteristic feature of many naphthoquinone pigments.

Mass Spectrometry (MS)

Mass spectrometry was crucial in determining the molecular weight and elemental composition of the molecule.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₅H₁₄O₆[3]
Molecular Weight290.268 g/mol [3]
CAS Number132899-05-9[3]

Further details on the mass spectrometry fragmentation pattern were not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provided the detailed atomic-level information necessary to assemble the complete chemical structure, including the carbon skeleton and the placement of functional groups.

Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound were not explicitly detailed in the available literature. The structure was confirmed by comparison of its physico-chemical data with those of known, related substances.[1]

Experimental Protocols

The isolation and purification of this compound are critical for obtaining pure samples for structural analysis and biological assays. The following is a generalized protocol based on methods for isolating secondary metabolites from fungal cultures.[4][5]

Fungal Cultivation and Extraction
  • Cultivation: The mutant strain of Nectria haematococca (redD169.yelY9) is cultured in a suitable liquid medium under controlled conditions to promote the biosynthesis of secondary metabolites.[1]

  • Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous medium.[5]

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing a mixture of compounds.[5]

Purification
  • Chromatography: The crude extract is subjected to chromatographic techniques to separate the individual components. This typically involves:

    • Thin-Layer Chromatography (TLC): Used for preliminary analysis and to determine the appropriate solvent system for column chromatography.[1]

    • Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the compounds based on their polarity. Fractions are collected and analyzed by TLC.

  • Final Purification: Fractions containing the desired compound are pooled and may require further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound is outlined in the following diagram.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Structure Confirmation A Fungal Culture (Nectria haematococca mutant) B Solvent Extraction A->B C Chromatographic Separation (TLC, Column Chromatography) B->C D Pure Compound (this compound) C->D E Mass Spectrometry (MS) D->E F NMR Spectroscopy (¹H, ¹³C) D->F G UV-Vis & IR Spectroscopy D->G H Determine Molecular Formula and Weight E->H I Identify Functional Groups and Connectivity F->I G->I J Propose Chemical Structure H->J I->J K Compare with Known Compounds J->K L Final Structure Elucidation K->L

References

Isolating a Novel Naphthoquinone: A Technical Guide to 6-O-demethyl-5-deoxyfusarubin from Nectria haematococca

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the isolation and characterization of 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone produced by a mutant strain of the fungus Nectria haematococca. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the experimental workflow and relevant biosynthetic pathways.

Introduction

Nectria haematococca, a member of the Ascomycota, is known for its ability to produce a variety of secondary metabolites.[1] Among these are naphthoquinones, a class of polyketide-derived compounds with a wide range of biological activities, including antimicrobial and cytotoxic properties.[2] This guide focuses on this compound, a specific naphthoquinone isolated from a mutant strain of N. haematococca blocked in the later stages of fusarubin biosynthesis.[1] Understanding the isolation and characterization of this compound is crucial for further investigation into its potential therapeutic applications.

Experimental Protocols

The following methodologies are based on the successful isolation of this compound from the mutant strain redD169.yelY9 of Nectria haematococca.[1]

Fungal Cultivation and Metabolite Production
  • Strain: Nectria haematococca mutant redD169.yelY9.[1]

  • Culture Medium: A suitable liquid medium for fungal growth and secondary metabolite production. While the original study does not specify the exact medium, a common approach for similar fungi involves a base of malt extract or potato dextrose broth supplemented with a nitrogen source.

  • Cultivation Conditions: Cultures are grown in flasks on a rotary shaker to ensure adequate aeration. Incubation is carried out in the dark to prevent photodegradation of pigments.

  • Harvesting: After a sufficient incubation period, typically determined by the intensity of pigment production in the culture broth, the mycelium is separated from the culture filtrate by filtration.

Extraction and Purification of this compound
  • Initial Extraction: The culture filtrate is acidified (e.g., with HCl) and extracted multiple times with an organic solvent such as ethyl acetate or chloroform to partition the lipophilic metabolites into the organic phase.

  • Solvent Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure using a rotary evaporator.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

    • Stationary Phase: Silica gel (e.g., 70-230 mesh).

    • Mobile Phase: A gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) on silica gel plates. The desired compound is identified by its characteristic color and Rf value.

  • Final Purification: Fractions containing the target compound are combined, concentrated, and may be subjected to further purification steps like preparative TLC or crystallization to obtain pure this compound.

Data Presentation

The following tables summarize the key physico-chemical data for this compound as reported in the literature.

Table 1: Spectroscopic Data for this compound [1]

Spectroscopic TechniqueKey Observations
UV-Vis (MeOH) λmax (nm): 225, 280, 380, 480-500 (shoulder)
Infrared (IR) Key absorptions indicating hydroxyl, carbonyl, and aromatic functionalities.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, confirming the elemental composition. The molecular ion peak (M+) is a key identifier.
¹H NMR (CDCl₃) Chemical shifts (δ) and coupling constants (J) provide information on the proton environment within the molecule. Key signals correspond to aromatic protons, methyl protons, and protons on the dihydropyran ring.
¹³C NMR (CDCl₃) Chemical shifts (δ) indicate the different carbon environments, including carbonyl carbons, aromatic carbons, and aliphatic carbons, confirming the carbon skeleton of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Purification start Inoculation of N. haematococca mutant culture Liquid Culture Incubation start->culture harvest Filtration culture->harvest filtrate Acidified Culture Filtrate harvest->filtrate Culture Filtrate mycelium Mycelium (discarded) harvest->mycelium extraction Solvent Extraction (Ethyl Acetate) filtrate->extraction concentrate Concentration of Organic Phase extraction->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography tlc TLC Analysis of Fractions chromatography->tlc purification Final Purification tlc->purification product Pure this compound purification->product

Caption: Workflow for the isolation of this compound.

Putative Biosynthetic Pathway

While the precise biosynthetic pathway for this compound in N. haematococca is not fully elucidated, it is understood to be a polyketide. The biosynthesis of related fusarubins in Fusarium species involves a type I polyketide synthase (PKS).[2][3][4] The following diagram presents a generalized pathway leading to the fusarubin core structure, with the understanding that the final steps are blocked in the mutant strain used for isolation.

biosynthetic_pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_intermediate Polyketide Intermediate pks->polyketide_intermediate Condensation naphthoquinone_core Naphthoquinone Core Structure polyketide_intermediate->naphthoquinone_core Cyclization & Aromatization fusarubin_precursor Fusarubin Precursor naphthoquinone_core->fusarubin_precursor Tailoring Enzymes (e.g., Oxygenases) fusarubin Fusarubin fusarubin_precursor->fusarubin Further modifications in wild-type deoxyfusarubin This compound fusarubin_precursor->deoxyfusarubin Blocked in mutant

Caption: Generalized fusarubin biosynthetic pathway.

References

An In-depth Technical Guide to the Physico-chemical Properties of 6-O-demethyl-5-deoxyfusarubin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physico-chemical properties of 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone derivative with notable biological activity. Due to the limited availability of specific experimental data in publicly accessible literature, this document also outlines the standard experimental protocols used to determine these properties.

Core Physico-chemical Data

This compound is a secondary metabolite isolated from a mutant of the fungus Nectria haematococca.[1] Its identification was established through various physico-chemical methods, including mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared and ultraviolet spectrophotometry.[1] The compound is recognized for its antifungal and mycoplasma-inhibiting properties.[2][3][4]

The fundamental physico-chemical properties of this compound are summarized in the table below.

PropertyDataSource
Molecular Formula C₁₅H₁₄O₆[2]
Molecular Weight 290.268 g/mol [2]
CAS Number 132899-05-9[3]
Class Naphthoquinone[1]
Appearance Solid (Assumed)N/A
Melting Point Not available in searched literatureN/A
Solubility Not available in searched literatureN/A
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2]

Experimental Protocols for Characterization

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Finely powder the crystalline solid prep2 Pack into capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Heat slowly (1-2°C/min) near melting point meas1->meas2 meas3 Observe and record temperature range meas2->meas3 res1 Initial liquid formation T₁ meas3->res1 res2 Complete liquefaction T₂ meas3->res2 res3 Melting Range = T₁ - T₂ res1->res3 res2->res3

Caption: Workflow for determining the melting point of a solid compound.

Solubility Profile

Determining the solubility of this compound in a range of solvents is essential for its application in biological assays and for developing purification and formulation strategies.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, hexane).

  • Procedure: A small, measured amount of the compound (e.g., 1-5 mg) is added to a test tube. A measured volume of the selected solvent (e.g., 1 mL) is added in portions.

  • Observation: The mixture is vortexed or agitated vigorously after each addition. The solubility is observed and categorized as soluble (forms a clear solution), partially soluble, or insoluble. This process can be repeated with gentle heating to assess temperature effects on solubility.

Spectroscopic Characterization

Spectroscopic analysis provides detailed information about the molecular structure of this compound.

2.3.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the presence of chromophores (light-absorbing groups) in the molecule. The naphthoquinone ring system is a strong chromophore.

  • Methodology: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol). The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm). The wavelength(s) of maximum absorbance (λmax) are recorded, which are characteristic of the compound's electronic structure.

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Methodology: The sample is prepared as a KBr (potassium bromide) pellet or as a thin film. The sample is then scanned with infrared radiation. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrational frequencies of the bonds within the molecule (e.g., C=O, O-H, C-H, C=C).

2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR gives information about the types and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

  • Methodology: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in a strong magnetic field and irradiated with radio waves. The resulting NMR spectrum shows signals (chemical shifts, δ) for each unique proton or carbon atom in the molecule, providing insights into its precise structure.

2.3.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact molecular weight and elemental formula of the compound.

  • Methodology: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The peak with the highest m/z value typically corresponds to the molecular ion [M]⁺, providing the molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the unambiguous determination of the molecular formula.

Biological Activity and Potential Signaling Pathways

This compound is a member of the naphthoquinone family, which is known for a broad range of biological activities.[1] The primary reported activities for this specific compound are antifungal and mycoplasma-inhibiting.

The precise mechanism of action for this compound has not been elucidated in the available literature. However, the antifungal action of related naphthoquinones is often attributed to two primary mechanisms:

  • Disruption of Fungal Cell Membrane: Some naphthoquinones can interfere with the integrity of the fungal cell membrane, leading to increased permeability. This results in the leakage of essential intracellular components, such as ions (e.g., K⁺) and nucleotides, ultimately causing cell death.

  • Generation of Reactive Oxygen Species (ROS): Naphthoquinones can undergo redox cycling, a process that generates reactive oxygen species. The accumulation of ROS leads to oxidative stress, which damages cellular components like lipids, proteins, and DNA, leading to fungal cell death.

Proposed Antifungal Mechanism of Action

G cluster_fungus Fungal Cell cluster_effects compound 6-O-demethyl-5- deoxyfusarubin disruption Membrane Disruption compound->disruption ros ROS Generation compound->ros membrane Cell Membrane cytoplasm Cytoplasm outcome1 Leakage of Intracellular Components (Ions, Nucleotides) disruption->outcome1 outcome2 Oxidative Stress (Damage to DNA, Proteins, Lipids) ros->outcome2 death Fungal Cell Death outcome1->death outcome2->death

Caption: Proposed antifungal signaling pathways for naphthoquinones.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is required to fully elucidate its physico-chemical profile and to confirm its specific mechanisms of biological action.

References

The Biosynthesis of 6-O-demethyl-5-deoxyfusarubin: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the biosynthesis of 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone polyketide with notable antifungal and mycoplasma-inhibiting properties.[1] This document details the core biosynthetic pathway, presents quantitative data from related studies, outlines key experimental protocols, and provides visual representations of the molecular processes involved.

Introduction to this compound

This compound is a secondary metabolite situated within the broader fusarubin biosynthesis pathway. Fusarubins are a class of pigmented polyketides produced by various species of the fungal genus Fusarium, including Fusarium fujikuroi and Fusarium solani. These compounds are synthesized by a type I non-reducing polyketide synthase (NR-PKS). The core fusarubin gene cluster, often designated as fsr, orchestrates the production of these metabolites. The significance of this compound lies in its position as a key intermediate or shunt product in this pathway, the study of which provides critical insights into the enzymatic machinery and regulatory mechanisms governing fusarubin production. Its isolation from a mutant of Nectria haematococca blocked in fusarubin biosynthesis underscores its role as a precursor to more complex fusarubins.

The Core Biosynthetic Pathway

The biosynthesis of this compound is intricately linked to the fusarubin pathway. The process is initiated by the iterative condensation of acetyl-CoA units by a polyketide synthase, leading to a heptaketide intermediate.

The Fusarubin Gene Cluster (fsr)

The genetic foundation for fusarubin biosynthesis resides in the fsr gene cluster. Key enzymes encoded by this cluster are essential for the step-wise synthesis of the fusarubin scaffold.

GeneEncoded EnzymePutative Function in Fusarubin Biosynthesis
fsr1 (PKS3)Non-reducing Polyketide Synthase (NR-PKS)Catalyzes the formation of the heptaketide backbone from seven acetyl-CoA units and its subsequent release, likely as 6-O-demethylfusarubinaldehyde.
fsr2O-methyltransferaseResponsible for the methylation of hydroxyl groups on the naphthoquinone core.
fsr3FAD-binding monooxygenaseCatalyzes hydroxylation reactions at various positions on the fusarubin scaffold.
Proposed Biosynthetic Steps

The currently accepted model for the fusarubin pathway in Fusarium fujikuroi provides a framework for understanding the formation of this compound.

  • Polyketide Chain Assembly: The biosynthesis is initiated by the Fsr1 enzyme, a non-reducing polyketide synthase (NR-PKS). Fsr1 catalyzes the condensation of seven molecules of acetyl-CoA to form a linear heptaketide chain.

  • Cyclization and Release: The heptaketide undergoes a series of cyclization reactions, still bound to the PKS. The final product is then released from the enzyme, likely as 6-O-demethylfusarubinaldehyde.[2]

  • Formation of this compound: While the precise enzymatic step is not fully elucidated, it is hypothesized that 6-O-demethylfusarubinaldehyde undergoes further enzymatic modifications, including reduction and cyclization, to form this compound. The accumulation of this compound in mutants lacking a functional fusarubin pathway suggests it is a stable intermediate that precedes further oxygenation and methylation steps.

Below is a DOT language script for the proposed biosynthetic pathway.

This compound Biosynthesis Pathway cluster_start Starting Precursors cluster_pks Polyketide Synthesis cluster_intermediate Core Intermediate cluster_downstream Downstream Fusarubins Acetyl-CoA Acetyl-CoA Heptaketide Heptaketide Acetyl-CoA->Heptaketide Fsr1 (PKS) 6-O-demethylfusarubinaldehyde 6-O-demethylfusarubinaldehyde Heptaketide->6-O-demethylfusarubinaldehyde Fsr1 (PKS) - Cyclization & Release This compound This compound 6-O-demethylfusarubinaldehyde->this compound Putative Reductase/Cyclase Fusarubin Fusarubin This compound->Fusarubin Fsr3 (Monooxygenase), Fsr2 (Methyltransferase) Other Fusarubin Derivatives Other Fusarubin Derivatives Fusarubin->Other Fusarubin Derivatives

Caption: Proposed biosynthesis pathway for this compound.

Quantitative Data

Quantitative analysis of the fusarubin biosynthetic pathway often relies on the analysis of mutant strains where specific genes in the fsr cluster have been deleted. This allows for the accumulation and quantification of intermediates.

Table 1: Metabolite Accumulation in Fusarium fujikuroi Deletion Mutants

Fungal StrainGenotypeKey Accumulated Intermediate(s)Relative Production LevelReference
Wild Typefsr cluster intactFusarubin, Javanicin, BostrycoidinHigh[3]
Δfsr1Deletion of PKSNo fusarubin-related compoundsNone[3]
Δfsr2Deletion of O-methyltransferase6-O-demethylated fusarubin derivativesHigh[3]
Δfsr3Deletion of monooxygenaseDeoxygenated fusarubin precursorsHigh[3]

Note: Specific concentrations can vary significantly based on culture conditions. The table indicates relative accumulation based on published chromatograms.

Experimental Protocols

The study of the this compound biosynthesis pathway involves a combination of molecular biology, analytical chemistry, and bioinformatics techniques.

Gene Deletion in Fusarium fujikuroi via Homologous Recombination

This protocol outlines a general workflow for creating targeted gene deletions in Fusarium fujikuroi to study the function of genes within the fsr cluster.[4]

Workflow Diagram:

Gene Deletion Workflow cluster_construct Deletion Construct Assembly cluster_transformation Fungal Transformation cluster_verification Mutant Verification PCR_flanks 1. PCR Amplification of Flanking Regions Fusion_PCR 3. Fusion PCR to Assemble Construct PCR_flanks->Fusion_PCR PCR_marker 2. PCR Amplification of Selection Marker PCR_marker->Fusion_PCR Protoplast_prep 4. Protoplast Preparation Fusion_PCR->Protoplast_prep PEG_transfection 5. PEG-mediated Transformation Protoplast_prep->PEG_transfection Selection 6. Selection on Resistant Media PEG_transfection->Selection gDNA_extraction 7. Genomic DNA Extraction Selection->gDNA_extraction PCR_verification 8. PCR Verification of Integration gDNA_extraction->PCR_verification Southern_blot 9. Southern Blot Analysis PCR_verification->Southern_blot

Caption: Workflow for targeted gene deletion in Fusarium fujikuroi.

Detailed Steps:

  • Construct Design: Design primers to amplify ~1 kb regions upstream (5' flank) and downstream (3' flank) of the target gene. Also, design primers to amplify a selectable marker gene (e.g., hygromycin resistance).

  • PCR Amplification: Perform PCR to amplify the 5' flank, 3' flank, and the selectable marker.

  • Fusion PCR: Assemble the three PCR products (5' flank - marker - 3' flank) using fusion PCR.

  • Protoplast Preparation: Grow F. fujikuroi mycelia and treat with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • Transformation: Introduce the deletion construct into the protoplasts using PEG-calcium chloride-mediated transformation.

  • Selection and Regeneration: Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin).

  • Verification: Isolate genomic DNA from putative transformants and confirm the correct integration of the deletion cassette by PCR and Southern blot analysis.

Extraction and Analysis of Fusarubin Metabolites

This protocol details the extraction and analysis of fusarubin-related compounds from fungal cultures.[5]

Workflow Diagram:

Metabolite Analysis Workflow cluster_extraction Extraction cluster_analysis Analysis Culture 1. Fungal Culture Filtration 2. Mycelia Filtration Culture->Filtration Solvent_extraction 3. Solvent Extraction of Filtrate Filtration->Solvent_extraction Evaporation 4. Solvent Evaporation Solvent_extraction->Evaporation Resuspension 5. Resuspend in Methanol Evaporation->Resuspension HPLC 6. HPLC-DAD Analysis Resuspension->HPLC LCMS 7. LC-MS for Identification HPLC->LCMS NMR 8. NMR for Structure Elucidation LCMS->NMR

Caption: Workflow for extraction and analysis of fusarubin metabolites.

Detailed Steps:

  • Fungal Cultivation: Grow the desired Fusarium strain in a liquid medium known to induce fusarubin production (e.g., ICI medium with 6 mM sodium nitrate) for 5-7 days.[3]

  • Extraction: Separate the mycelium from the culture broth by filtration. Acidify the filtrate and extract with an equal volume of ethyl acetate.

  • Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure.

  • Sample Preparation: Redissolve the dried extract in a known volume of methanol for analysis.

  • HPLC-DAD Analysis: Analyze the extract using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). Use a C18 column with a water-acetonitrile gradient. Monitor at wavelengths relevant for naphthoquinones (e.g., 450 nm).

  • LC-MS and NMR: For identification and structural elucidation of novel compounds, perform Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy on purified fractions.

Conclusion

The biosynthesis of this compound represents a key juncture in the formation of the diverse family of fusarubin polyketides. Understanding this pathway at a molecular and genetic level is crucial for harnessing the biotechnological potential of these compounds. The methodologies and data presented in this guide provide a foundation for researchers to further investigate the enzymatic mechanisms, regulatory networks, and potential for metabolic engineering of the fusarubin biosynthesis pathway. Future research focusing on the characterization of the enzymes responsible for the conversion of 6-O-demethylfusarubinaldehyde to this compound will be pivotal in completing our understanding of this intricate metabolic route.

References

Unveiling the Natural Origins of 6-O-demethyl-5-deoxyfusarubin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols related to the naphthoquinone compound 6-O-demethyl-5-deoxyfusarubin. Designed for researchers, scientists, and drug development professionals, this document consolidates current knowledge to facilitate further investigation and application of this bioactive molecule.

Executive Summary

This compound is a naphthoquinone secondary metabolite with known antifungal and mycoplasma-inhibiting properties. Its primary documented natural source is a genetically modified strain of the fungus Nectria haematococca. This guide details the producing organism, proposed biosynthetic pathway, and generalized experimental protocols for its isolation and characterization. While specific quantitative data on yield and bioactivity are not widely available in publicly accessible literature, this document provides a foundational framework for researchers to build upon.

Natural Source and Production

The exclusive identified producer of this compound is a mutant strain of the fungus Nectria haematococca (teleomorph of Fusarium solani), specifically the redD169.yelY9 mutant.[1] This strain has a blockage in the fusarubin biosynthetic pathway, leading to the accumulation of this compound and its anhydro derivative.[1]

Table 1: Natural Source of this compound

CompoundProducing OrganismStrainKey CharacteristicReference
This compoundNectria haematococcaredD169.yelY9Mutant with blocked fusarubin biosynthesis[1]

Biosynthesis of Fusarubins

The biosynthesis of fusarubins, including this compound, proceeds through a polyketide pathway. In Fusarium species, this pathway is governed by a fusarubin (fsr) gene cluster. The core of this process involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a heptaketide backbone. This backbone then undergoes a series of cyclization, oxidation, and methylation steps, catalyzed by various enzymes encoded by the fsr gene cluster, to produce the diverse array of fusarubin analogues.

In the case of the Nectria haematococca redD169.yelY9 mutant, a disruption in this pathway is believed to occur after the formation of the this compound intermediate, leading to its accumulation. The proposed biosynthetic pathway leading to fusarubin and the point of accumulation of this compound are illustrated below.

Fusarubin_Biosynthesis Acetyl_CoA Acetyl-CoA + 6x Malonyl-CoA PKS Polyketide Synthase (PKS) Heptaketide Heptaketide Intermediate PKS->Heptaketide Cyclization Cyclization/ Aromatization Heptaketide->Cyclization Pre_fusarubin Putative Precursor Cyclization->Pre_fusarubin 6_O_demethyl_5_deoxyfusarubin This compound Pre_fusarubin->6_O_demethyl_5_deoxyfusarubin Hydroxylation Hydroxylation (Blocked in mutant) 6_O_demethyl_5_deoxyfusarubin->Hydroxylation Fusarubin Fusarubin Hydroxylation->Fusarubin

Figure 1: Proposed fusarubin biosynthetic pathway. The dashed red arrow indicates the metabolic block in the Nectria haematococca redD169.yelY9 mutant, leading to the accumulation of this compound.

Experimental Protocols

Fungal Cultivation and Metabolite Production
  • Strain Maintenance: The Nectria haematococca redD169.yelY9 mutant can be maintained on a suitable solid medium such as Potato Dextrose Agar (PDA) at 25°C.

  • Liquid Culture for Metabolite Production: For the production of this compound, the fungus is typically grown in a liquid medium. A suitable medium, such as a modified Czapek-Dox broth, is inoculated with the fungal mycelium.

  • Incubation: The culture is incubated at approximately 25-28°C for a period of 14-21 days with shaking to ensure aeration.

Extraction of this compound
  • Separation of Mycelium and Broth: After the incubation period, the fungal culture is harvested. The mycelium is separated from the culture broth by filtration.

  • Solvent Extraction: The culture filtrate is then extracted with an organic solvent, typically ethyl acetate. The extraction is performed multiple times to ensure the complete transfer of the secondary metabolites into the organic phase.

  • Concentration: The combined organic extracts are then concentrated under reduced pressure to yield a crude extract containing this compound.

Purification and Characterization
  • Chromatographic Purification: The crude extract is subjected to chromatographic techniques for purification.

    • Thin-Layer Chromatography (TLC): TLC can be used for the initial separation and visualization of the compounds in the extract.

    • Column Chromatography: Silica gel column chromatography is commonly employed for the preparative separation of the compounds. The column is eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture.

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the final purification of this compound to high purity.

  • Structure Elucidation: The purified compound is then characterized using spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Experimental_Workflow Cultivation Fungal Cultivation (N. haematococca redD169.yelY9) Harvesting Harvesting and Filtration Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Purification Chromatographic Purification (TLC, Column, HPLC) Concentration->Purification Characterization Structural Characterization (MS, NMR) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Figure 2: Generalized experimental workflow for the isolation and characterization of this compound.

Biological Activity

This compound has been reported to possess antifungal and mycoplasma-inhibiting properties. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against various fungal and mycoplasma strains, are not extensively documented in the available literature. Further research is required to quantify its bioactivity and to explore its potential as a therapeutic agent.

Conclusion and Future Directions

This compound is a naturally derived naphthoquinone with potential applications in the development of new antifungal and anti-mycoplasma agents. Its production is currently limited to a specific mutant strain of Nectria haematococca. Future research should focus on several key areas:

  • Optimization of Production: Development of fermentation strategies to enhance the yield of this compound from the mutant strain.

  • Quantitative Bioactivity Studies: Comprehensive evaluation of its antifungal and anti-mycoplasma activity against a broad range of clinically relevant pathogens to determine its potency and spectrum of activity.

  • Mechanism of Action Studies: Investigation of the molecular mechanisms by which this compound exerts its biological effects, including the identification of its cellular targets and effects on signaling pathways.

  • Biosynthetic Pathway Elucidation: Further characterization of the fusarubin gene cluster in Nectria haematococca to fully understand the enzymatic steps leading to the production of this compound and to potentially engineer novel analogues.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound. The information provided herein is intended to facilitate the design of new studies aimed at unlocking the full therapeutic potential of this promising natural product.

References

An In-depth Technical Guide to 6-O-demethyl-5-deoxyfusarubin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-demethyl-5-deoxyfusarubin is a naturally occurring naphthoquinone derivative with the molecular formula C15H14O6.[1] This compound was first isolated from a mutant strain of the fungus Nectria haematococca (redD169.yelY9), which is blocked in the biosynthesis of fusarubin.[2] As a member of the naphthoquinone class of compounds, this compound exhibits notable biological activities, including antifungal and mycoplasma-inhibiting properties.[1][3] Its unique structure and biological profile make it a molecule of interest for further investigation in the fields of natural product chemistry, microbiology, and drug discovery.

This technical guide provides a comprehensive overview of the available scientific information on this compound, including its physicochemical and spectroscopic properties, a detailed hypothetical experimental protocol for its isolation, and an exploration of its biological activity and mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. While some data is readily available, specific experimental values for properties such as melting point and solubility require access to the primary literature.

PropertyValueReference
Molecular Formula C15H14O6[1]
Molecular Weight 290.268 g/mol [1]
CAS Number 132899-05-9[1]
Appearance Data not available in search results
Melting Point Data not available in search results
Solubility Data not available in search results
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]

Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic techniques.[2] A summary of the expected spectroscopic data is presented below. Detailed spectral assignments would be available in the primary research article by Parisot et al. (1991).

TechniqueDescription
¹H NMR The proton NMR spectrum is expected to show characteristic signals for aromatic protons, methoxy group protons, and protons of the dihydropyran ring.
¹³C NMR The carbon NMR spectrum would reveal resonances for the carbonyl carbons of the quinone, aromatic carbons, and carbons of the heterocyclic ring system. A recent study on related fusarubins provided ¹³C NMR data for similar compounds for the first time, suggesting its importance in structural confirmation.[4]
Mass Spectrometry (MS) Mass spectral analysis would confirm the molecular weight of the compound with a molecular ion peak corresponding to its chemical formula.
Infrared (IR) Spectroscopy The IR spectrum is anticipated to display characteristic absorption bands for hydroxyl groups, carbonyl groups (quinone), and aromatic C-H and C=C bonds.
Ultraviolet (UV) Spectroscopy The UV-Vis spectrum would likely exhibit absorption maxima characteristic of the naphthoquinone chromophore.

Experimental Protocols

Isolation and Purification of this compound

The following is a detailed, representative protocol for the isolation and purification of this compound from a culture of the Nectria haematococca mutant redD169.yelY9, based on standard methodologies for fungal secondary metabolites.

1. Fungal Culture:

  • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the mycelium of Nectria haematococca mutant redD169.yelY9.

  • Incubate the culture under appropriate conditions (e.g., 25°C, 150 rpm) for a period sufficient for the production of secondary metabolites (typically 14-21 days).

2. Extraction:

  • Separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate with an organic solvent such as ethyl acetate.

  • Dry the mycelium, grind it into a fine powder, and extract it with a solvent like methanol or acetone.

3. Purification:

  • Combine the crude extracts and evaporate the solvent under reduced pressure.

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired compound.

  • Pool the fractions containing this compound and further purify using techniques such as preparative TLC or high-performance liquid chromatography (HPLC).

4. Characterization:

  • Confirm the identity and purity of the isolated compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR, and UV).

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization culture Inoculation of Nectria haematococca mutant incubation Incubation (25°C, 14-21 days) culture->incubation filtration Filtration incubation->filtration filtrate_extraction Liquid-Liquid Extraction of Filtrate filtration->filtrate_extraction mycelium_extraction Solid-Liquid Extraction of Mycelium filtration->mycelium_extraction concentration Concentration of Crude Extract filtrate_extraction->concentration mycelium_extraction->concentration column_chromatography Silica Gel Column Chromatography concentration->column_chromatography hplc Preparative HPLC column_chromatography->hplc spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) hplc->spectroscopy

Figure 1. Experimental workflow for the isolation and characterization of this compound.

Biological Activity and Mechanism of Action

Antifungal and Mycoplasma-Inhibiting Properties

This compound is reported to possess both antifungal and mycoplasma-inhibiting activities.[1] While specific minimum inhibitory concentration (MIC) values against a range of fungal and mycoplasma species are not detailed in the readily available literature, its activity is consistent with that of other naphthoquinone compounds.

Mechanism of Action

The precise signaling pathways affected by this compound have not been explicitly elucidated. However, the mechanism of action for the broader class of naphthoquinones is generally understood to involve the generation of reactive oxygen species (ROS). This process is initiated by the redox cycling of the quinone moiety, leading to oxidative stress within the fungal cell. This oxidative stress can, in turn, disrupt critical cellular processes.

The proposed antifungal mechanism of action involves:

  • Induction of Oxidative Stress: The naphthoquinone structure facilitates the generation of ROS, such as superoxide anions and hydrogen peroxide.

  • Mitochondrial Dysfunction: The accumulation of ROS can lead to the destabilization of mitochondrial integrity and impair cellular respiration.

  • Membrane Damage: Oxidative stress can also cause lipid peroxidation, leading to damage of the fungal cell membrane and increased permeability.

signaling_pathway compound This compound ros Reactive Oxygen Species (ROS) Generation compound->ros Enters Fungal Cell stress Oxidative Stress ros->stress mitochondria Mitochondrial Dysfunction stress->mitochondria membrane Membrane Damage (Lipid Peroxidation) stress->membrane death Fungal Cell Death mitochondria->death membrane->death

References

Technical Guide: Spectroscopic and Methodological Profile of 6-O-demethyl-5-deoxyfusarubin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a summary of the available spectroscopic data and analytical methodologies for the naphthoquinone, 6-O-demethyl-5-deoxyfusarubin. This compound has been noted for its antifungal and mycoplasma-inhibiting properties. The primary source of information for the characterization of this molecule is a study by Parisot et al. (1991), which describes its isolation from a mutant of the fungus Nectria haematococca. While direct access to the full spectroscopic data from this seminal work is limited in publicly available resources, this guide compiles the known information and presents it in a structured format to aid researchers.

Chemical Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₁₅H₁₄O₆

  • Molecular Weight: 290.27 g/mol

  • CAS Number: 132899-05-9

  • Class: Naphthoquinone

Spectroscopic Data

The definitive spectroscopic characterization of this compound was reported by Parisot et al.[1]. The following tables are structured to present the key spectroscopic data as it would be typically reported. Note: The specific data points from the primary literature could not be accessed for this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, Multiplicity, J in Hz)
Data Not AvailableData Not AvailableData Not Available

Table 2: Key 2D NMR Correlations (HMBC, HSQC) for this compound

Proton(s)HMBC Correlations (to Carbons)HSQC Correlation (to Carbon)
Data Not AvailableData Not AvailableData Not Available
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Relative Intensity (%)Fragment Assignment
Data Not AvailableData Not AvailableData Not AvailableData Not Available
Infrared (IR) Spectroscopy

Table 4: Infrared Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data Not AvailableData Not AvailableData Not Available
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Visible Absorption Data for this compound

Wavelength (λmax, nm)AbsorbanceSolvent
Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following outlines the general experimental procedures that would be employed for the isolation and characterization of this compound, based on the abstract of the primary literature[1].

Isolation and Purification

The isolation of this compound was performed from a mutant strain of the fungus Nectria haematococca (redD169.yelY9), which is blocked in the fusarubin biosynthesis pathway. A typical workflow for the isolation of fungal metabolites is depicted below.

G cluster_0 Upstream Processing cluster_1 Downstream Processing a Fungal Culture (Nectria haematococca mutant) b Fermentation a->b c Extraction of Culture Broth b->c Harvest d Solvent Partitioning c->d e Chromatographic Separation (e.g., Column, TLC) d->e f Purification of This compound e->f g Spectroscopic Analysis f->g Yields Pure Compound

Caption: General workflow for the isolation and purification of fungal metabolites.

Spectroscopic Analysis

Standard spectroscopic techniques would have been employed for the structural elucidation of the purified compound.

  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) would be acquired on a high-field NMR spectrometer. Samples are typically dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and molecular formula.

  • IR Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups.

  • UV-Vis Spectroscopy: A UV-Vis spectrophotometer would be used to measure the electronic absorption spectrum, providing information on the chromophore system.

Biological Activity and Signaling Pathways

This compound is reported to possess antifungal and mycoplasma-inhibiting properties. The precise mechanisms of action and any associated signaling pathways have not been detailed in the available literature. A generalized representation of a potential drug discovery and mechanism of action workflow is provided below.

G cluster_0 Discovery and Screening cluster_1 Mechanism of Action Studies cluster_2 Preclinical Development a Compound Isolation (this compound) b Initial Bioactivity Screening (Antifungal, Antimycoplasma) a->b c Target Identification b->c Identified as Active d Signaling Pathway Analysis c->d e Cellular Response d->e f Lead Optimization e->f g In vivo Efficacy f->g

Caption: A logical workflow for drug discovery and mechanism of action studies.

Conclusion

This compound represents a potentially valuable natural product for further investigation in the development of new antifungal and antimycoplasma agents. This guide provides a framework for the key spectroscopic and methodological data required for such research. Accessing the full details from the original publication by Parisot et al. is recommended for any researchers planning to work with this compound.

References

An In-Depth Technical Guide to 6-O-demethyl-5-deoxyfusarubin: Discovery, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-O-demethyl-5-deoxyfusarubin, a naturally occurring naphthoquinone. The document details its discovery, physicochemical properties, and known biological activities, with a focus on its antifungal and mycoplasma-inhibiting effects. This guide consolidates available data, presents experimental methodologies, and visualizes related biological pathways to serve as a foundational resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a polyketide-derived naphthoquinone that belongs to the fusarubin class of pigments. These compounds are known for their characteristic coloration and diverse biological activities. This guide focuses on the technical details surrounding the discovery and characterization of this compound, providing a centralized repository of information for the scientific community.

Discovery and Physicochemical Properties

This compound was first isolated from a mutant strain, redD169.yelY9, of the fungus Nectria haematococca.[1] This mutant was specifically blocked in the later stages of fusarubin biosynthesis, leading to the accumulation of this precursor.[1] The identification of this compound was accomplished through rigorous physicochemical analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₄O₆[2][3]
Molecular Weight 290.27 g/mol [2][3]
CAS Number 132899-05-9[3]
Class Naphthoquinone[1]
Producing Organism Nectria haematococca (mutant redD169.yelY9)[1]

Biological Activity

This compound has been reported to possess both antifungal and mycoplasma-inhibiting properties.[2][3] While specific quantitative data for this compound is not widely available in the public domain, the biological activities of related fusarubin analogues and other naphthoquinones have been studied, providing insights into its potential efficacy and mechanisms of action.

Antifungal Activity

Naphthoquinones, as a class, are known to exhibit a broad spectrum of antimicrobial activities. The antifungal properties of fusarubin analogues have been documented against various phytopathogenic fungi. For instance, a related compound, 3-O-Methyl-8-O-methyl-fusarubin, demonstrated inhibitory activity against Sclerotinia sclerotiorum and Sclerotium rolfsii with EC50 values of 0.33 mmol L⁻¹ and 0.38 mmol L⁻¹, respectively.[4][5] The structure-activity relationship of these analogues suggests that the substitution patterns on the naphthoquinone core are critical for their antifungal potency.[4]

Mycoplasma-Inhibiting Activity

The inhibitory activity of this compound against mycoplasma has been noted.[2][3] Mycoplasmas are a genus of bacteria that lack a cell wall, making them resistant to many common antibiotics. The development of novel anti-mycoplasma agents is therefore of significant interest.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound are outlined in the primary literature. The following is a summary of the likely methodologies based on standard practices for natural product isolation.

Fungal Cultivation and Extraction

The workflow for obtaining this compound begins with the cultivation of the Nectria haematococca mutant strain redD169.yelY9.

G cluster_0 Fungal Cultivation and Extraction A Cultivation of Nectria haematococca mutant B Harvesting of Fungal Mycelia A->B C Solvent Extraction B->C D Crude Extract C->D

Caption: Fungal cultivation and extraction workflow.

  • Cultivation: The mutant strain of Nectria haematococca is grown in a suitable liquid or solid medium under controlled conditions to promote the production of secondary metabolites.

  • Harvesting: After an appropriate incubation period, the fungal mycelia are harvested from the culture medium by filtration or centrifugation.

  • Extraction: The harvested mycelia are then subjected to solvent extraction, typically using organic solvents such as ethyl acetate or chloroform, to isolate the crude mixture of secondary metabolites.

Purification and Structure Elucidation

The crude extract undergoes several chromatographic steps to purify this compound.

G cluster_1 Purification and Characterization E Crude Extract F Column Chromatography (Silica Gel) E->F G Further Purification (e.g., HPLC) F->G H Pure this compound G->H I Structure Elucidation (NMR, MS) H->I

Caption: Purification and structure elucidation workflow.

  • Column Chromatography: The crude extract is first fractionated using column chromatography, often with a silica gel stationary phase and a gradient of organic solvents.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by HPLC to yield the pure this compound.

  • Structure Elucidation: The structure of the purified compound is then determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, the broader class of naphthoquinones is known to interact with several key cellular signaling cascades. This interaction is often mediated by the generation of reactive oxygen species (ROS) due to the redox-cycling nature of the quinone moiety.[6][7]

MAPK/Akt/STAT3 Signaling

Some novel 1,4-naphthoquinone derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells by regulating ROS-mediated MAPK/Akt/STAT3 signaling pathways.[7] This suggests that this compound could potentially exert its biological effects through similar mechanisms.

G cluster_2 Potential Naphthoquinone-Modulated Signaling Naphthoquinone Naphthoquinone ROS ROS Naphthoquinone->ROS MAPK_Pathway MAPK Pathway (p38, JNK, ERK) ROS->MAPK_Pathway Akt_Pathway Akt Pathway ROS->Akt_Pathway STAT3_Pathway STAT3 Pathway ROS->STAT3_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest MAPK_Pathway->Cell_Cycle_Arrest Akt_Pathway->Apoptosis STAT3_Pathway->Apoptosis

Caption: Potential ROS-mediated signaling pathways affected by naphthoquinones.

Nrf2-Dependent Gene Expression

Naphthoquinones can also activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[6] This activation leads to the expression of a battery of cytoprotective genes, which may play a role in the overall biological effects of these compounds.

Conclusion and Future Directions

This compound is a naturally occurring naphthoquinone with documented antifungal and mycoplasma-inhibiting properties. While its discovery and basic characterization have been established, there remains a significant opportunity for further research. Future studies should focus on:

  • Quantitative Biological Evaluation: Determining the specific Minimum Inhibitory Concentrations (MICs) and 50% Inhibitory Concentrations (IC50s) of this compound against a broad panel of fungal and mycoplasma species.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mode of antifungal and anti-mycoplasma activity.

  • Synthetic Analogue Development: Exploring the synthesis of structural analogues of this compound to optimize its biological activity and pharmacokinetic properties for potential therapeutic applications.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound and related naphthoquinones in the development of new anti-infective agents.

References

A Comprehensive Review of Fusarubin Analogues: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Fusarubins are a class of naphthoquinone pigments, which are polyketide secondary metabolites produced by various species of the Fusarium fungus.[1] These compounds and their analogues have garnered significant scientific interest due to their diverse and potent biological activities, including antifungal, antibacterial, cytotoxic, and neuroprotective properties.[2][3] This technical guide provides a comprehensive literature review of fusarubin analogues, summarizing their biological activities, detailing key experimental protocols, and visualizing the complex signaling pathways they modulate.

Biosynthesis of Fusarubins

Fusarubins are synthesized via a non-reducing polyketide synthase (NR-PKS) pathway.[4] In Fusarium fujikuroi, a specific gene cluster, designated fsr, is responsible for their formation.[1] The biosynthesis begins with the condensation of seven acetyl-CoA units to form a heptaketide intermediate. This precursor undergoes a series of cyclizations, hydroxylations, and methylations, catalyzed by enzymes encoded by the fsr gene cluster (such as Fsr1, Fsr2, and Fsr3), to produce the core fusarubin structure.[4] Key intermediates in this pathway include 6-O-demethylfusarubinaldehyde.[4] The production of these metabolites is influenced by environmental cues such as nitrogen availability, pH, and light.[5]

Fusarubin_Biosynthesis_Pathway cluster_0 PKS-Mediated Synthesis cluster_1 Post-PKS Tailoring acetyl_coa 7x Acetyl-CoA heptaketide Heptaketide Intermediate acetyl_coa->heptaketide Fsr1 (NR-PKS) released_product 6-O-demethylfusarubinaldehyde heptaketide->released_product Aldol Cyclization & Release hydroxylated Hydroxylated Intermediate released_product->hydroxylated Fsr3 (Hydroxylase) fusarubin_final Fusarubin & Analogues (e.g., 8-O-methylfusarubin) hydroxylated->fusarubin_final Fsr2 (Methyltransferase) Fusarubin_Apoptosis_Pathway cluster_mapk MAPK Pathway Modulation cluster_p53 p53 Pathway cluster_caspase Caspase Cascade fus Fusarubin (FUS) erk p-ERK ↓ fus->erk akt p-Akt ↓ fus->akt p38 p-p38 ↑ fus->p38 p53 p53 Expression ↑ fus->p53 cas8 Caspase-8 Activation fus->cas8 p21 p21 Expression ↑ erk->p21 akt->p21 p38->p21 p53->p21 arrest Cell Cycle Arrest p21->arrest cas3 Caspase-3 Activation cas8->cas3 apoptosis Apoptosis cas3->apoptosis Fusarin_Regulation_Pathway light Light Signal wcoa WcoA (Photoreceptor) light->wcoa cAMP_sig cAMP Signal acya AcyA (Adenylate Cyclase) cAMP_sig->acya fus1 fus Gene Cluster Transcription wcoa->fus1 Positive Regulation acya->fus1 Positive Regulation synthesis Fusarin Synthesis fus1->synthesis Experimental_Workflow culture 1. Fungal Culture (e.g., F. oxysporum) extraction 2. Solvent Extraction (n-BuOH, EtOAc) culture->extraction hplc 3. Purification (HPLC) extraction->hplc bioassay 4. Biological Assays (Antifungal, Cytotoxicity) hplc->bioassay nmr 5. Structural Elucidation (NMR, MS) hplc->nmr docking 6. In Silico Analysis (Molecular Docking) bioassay->docking

References

An In-depth Technical Guide to 6-O-demethyl-5-deoxyfusarubin

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 132899-05-9

This technical guide provides a comprehensive overview of 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone compound with known biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and microbiology.

Chemical Identity and Properties

This compound is a polyketide metabolite. The definitive Chemical Abstracts Service (CAS) number for this compound is 132899-05-9[1][2][3][4][5]. It is structurally related to fusarubin, a pigment produced by various species of the fungus Fusarium, such as Fusarium solani[6].

Molecular Formula: C₁₅H₁₄O₆[2][3][4]

Molecular Weight: 290.27 g/mol [2][3][4]

Biological Activity

This compound has been reported to possess antifungal and mycoplasma-inhibiting properties[3][4]. It belongs to the broader class of naphthoquinones, which are recognized for a wide range of biological effects, including antibacterial, antiviral, and anticancer activities[7][8].

Quantitative Data

Specific quantitative data on the antifungal and anti-mycoplasma activity of this compound, such as Minimum Inhibitory Concentration (MIC) or 50% effective concentration (EC₅₀) values, are not extensively documented in publicly accessible literature. However, studies on structurally similar fusarubin analogues provide insights into their potential efficacy. For instance, certain 3-O-methyl and 8-O-methyl fusarubin derivatives have demonstrated significant antifungal activity against phytopathogenic fungi.

CompoundTarget OrganismEC₅₀ (mmol L⁻¹)Reference
3-O-Methyl-8-O-methyl-fusarubinSclerotinia sclerotiorum0.33[9]
3-O-Methyl-8-O-methyl-fusarubinSclerotium rolfsii0.38[9]

Mechanism of Action and Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of related naphthoquinones and fusarubin analogues, several potential pathways can be inferred.

Naphthoquinones are known to exert their antimicrobial effects through multiple mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage[10][11]. They can also act as inhibitors of key cellular enzymes. Molecular docking studies on fusarubin analogues suggest that they may target enzymes crucial for fungal metabolism, such as succinate dehydrogenase, which is a key component of the mitochondrial electron transport chain[9]. Inhibition of this enzyme would disrupt cellular respiration and energy production.

Another potential target for naphthoquinones in bacteria is thymidylate synthase (ThyX), an essential enzyme in DNA synthesis[12]. Inhibition of this enzyme would halt DNA replication and prevent cell division.

In mycoplasma, which lack a cell wall, the primary mechanism of action for many antimicrobial agents involves the inhibition of protein or nucleic acid synthesis[13]. Naphthoquinones could potentially interfere with these processes in mycoplasma.

Inferred Signaling Pathway for Antifungal Activity

The following diagram illustrates a possible mechanism of action for the antifungal activity of this compound, based on data from related compounds.

Antifungal_Pathway cluster_cell Fungal Cell cluster_mito Mitochondrion This compound This compound Succinate Dehydrogenase Succinate Dehydrogenase This compound->Succinate Dehydrogenase inhibits Fungal Cell Fungal Cell Mitochondrion Mitochondrion Electron Transport Chain Electron Transport Chain Succinate Dehydrogenase->Electron Transport Chain part of Cellular Respiration Disruption Cellular Respiration Disruption ATP Production ATP Production Electron Transport Chain->ATP Production drives Fungal Cell Death Fungal Cell Death Cellular Respiration Disruption->Fungal Cell Death

Inferred antifungal mechanism of this compound.

Experimental Protocols

Detailed experimental protocols for the evaluation of the biological activity of this compound are provided below. These are based on established methodologies for antifungal and anti-mycoplasma testing.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal isolates.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Spectrophotometer or microplate reader

  • Sterile saline or water

  • Hemocytometer or other cell counting device

Procedure:

  • Preparation of Stock Solution: Dissolve a known weight of this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • Grow fungal isolates on a suitable agar medium until sporulation is observed.

    • Harvest spores by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

    • Adjust the spore suspension to a concentration of 0.5 x 10⁵ to 5 x 10⁵ cells/mL using a hemocytometer.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the negative control).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 48-72 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control, as determined by visual inspection or by measuring the optical density using a microplate reader.

Mycoplasma Growth Inhibition Assay

This protocol is a generalized method for assessing the inhibition of mycoplasma growth.

Objective: To determine the minimum concentration of this compound that inhibits the growth of Mycoplasma species.

Materials:

  • This compound

  • Appropriate solvent for stock solution (e.g., ethanol or DMSO)

  • Mycoplasma broth medium (e.g., PPLO broth supplemented with serum)

  • Mycoplasma agar plates

  • Mycoplasma isolates

  • Sterile test tubes or 96-well plates

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Preparation of Inoculum:

    • Culture the Mycoplasma species in broth medium until the late logarithmic phase of growth is reached.

    • Dilute the culture to a standardized concentration (e.g., 10⁴ to 10⁵ color-changing units (CCU)/mL).

  • Assay Setup:

    • Prepare serial dilutions of the this compound stock solution in mycoplasma broth in a series of test tubes or wells of a microtiter plate.

    • Inoculate each tube or well with the standardized mycoplasma culture.

    • Include a positive control (mycoplasma culture without the compound) and a negative control (broth medium only).

  • Incubation: Incubate the tubes or plates at 37°C under appropriate atmospheric conditions (e.g., 5% CO₂) for a period sufficient for growth to be observed in the positive control (typically 3-7 days).

  • Determination of Inhibition:

    • Growth inhibition can be assessed by observing the lack of a color change in the broth medium (if it contains a pH indicator that changes with metabolic activity) or by subculturing aliquots from each tube/well onto mycoplasma agar plates and observing for colony formation after further incubation.

    • The lowest concentration of the compound that prevents mycoplasma growth is determined as the inhibitory concentration.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the antimicrobial activity of this compound.

Experimental_Workflow Start Start Compound_Prep Prepare Stock Solution of this compound Start->Compound_Prep Inoculum_Prep Prepare Standardized Microbial Inoculum (Fungus or Mycoplasma) Start->Inoculum_Prep Assay_Setup Set up Serial Dilutions and Inoculate Compound_Prep->Assay_Setup Inoculum_Prep->Assay_Setup Incubation Incubate under Appropriate Conditions Assay_Setup->Incubation Data_Collection Observe and Record Growth Inhibition Incubation->Data_Collection Analysis Determine MIC or Inhibitory Concentration Data_Collection->Analysis End End Analysis->End

References

Methodological & Application

Application Notes and Protocols for 6-O-demethyl-5-deoxyfusarubin in Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone compound, in antifungal research. The protocols outlined below are based on established methodologies for testing the antifungal susceptibility of natural products and are adapted for the specific characteristics of this compound class.

Introduction

This compound is a secondary metabolite isolated from a mutant of the fungus Nectria haematococca.[1] As a member of the fusarubin class of naphthoquinones, it is recognized for its potential antifungal properties.[2] Naphthoquinones, in general, are known to possess a broad range of biological activities, and their derivatives are being investigated as potential therapeutic agents. The protocols and data presented herein provide a framework for the systematic evaluation of this compound's antifungal efficacy and mechanism of action.

Data Presentation: Antifungal Activity of Fusarubin Analogues

CompoundFungal SpeciesEC50 (mmol L⁻¹)Reference
3-O-Methyl-8-O-methyl-fusarubinSclerotinia sclerotiorum0.33[3]
3-O-Methyl-8-O-methyl-fusarubinSclerotium rolfsii0.38[3]

Note: EC50 (Effective Concentration 50) is the concentration of a compound that gives half-maximal response. For antifungal assays, this is often the concentration that inhibits 50% of fungal growth.

Proposed Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on studies of related fusarubin analogues and other naphthoquinones, two primary mechanisms are proposed:

  • Inhibition of Ergosterol Biosynthesis: Fusarubin analogues have been suggested to target and inhibit key enzymes in the fungal ergosterol biosynthesis pathway, such as sterol 14α-demethylase.[3][4] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.[5][6][7]

  • Generation of Oxidative Stress: Naphthoquinones can undergo redox cycling, leading to the production of reactive oxygen species (ROS) like superoxide anions and hydrogen peroxide.[8][9] This surge in oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately resulting in fungal cell death.[8]

Signaling Pathway Diagram

G Proposed Antifungal Mechanism of this compound cluster_0 Fungal Cell Compound This compound Ergosterol_Pathway Ergosterol Biosynthesis Pathway Compound->Ergosterol_Pathway Inhibits Redox_Cycling Redox Cycling Compound->Redox_Cycling Membrane Fungal Cell Membrane Sterol_Demethylase Sterol 14α-demethylase (Target Enzyme) Ergosterol_Pathway->Sterol_Demethylase Cell_Death Fungal Cell Death Ergosterol_Pathway->Cell_Death Disruption leads to Ergosterol Ergosterol Sterol_Demethylase->Ergosterol Synthesizes Ergosterol->Membrane Incorporated into ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage Causes Cellular_Damage->Cell_Death Redox_Cycling->ROS Generates

Caption: Proposed mechanisms of antifungal action for this compound.

Experimental Protocols

The following are detailed protocols for conducting antifungal assays with this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against yeast and filamentous fungi.[10][11][12]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile 96-well microtiter plates

  • Fungal inoculum (standardized to the appropriate concentration)

  • Positive control antifungal (e.g., Amphotericin B, Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Growth Medium: Prepare RPMI 1640 medium buffered to pH 7.0 with MOPS.

  • Serial Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the prepared RPMI 1640 medium. The final concentration range should be broad enough to determine the MIC (e.g., 0.125 to 64 µg/mL).

    • Prepare a positive control well with a known antifungal agent and a negative control well containing only the medium and fungal inoculum. Also, include a solvent control with the highest concentration of DMSO used.

  • Inoculation: Add the standardized fungal inoculum to each well to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.[10][13]

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥50% or ≥90% inhibition compared to the control). This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a continuation of the broth microdilution assay to determine if the compound has a fungicidal or fungistatic effect.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10-20 µL) from each well that shows no visible growth.

  • Spot the aliquot onto a suitable agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the agar plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound from the MIC assay that results in no fungal growth on the agar plate (i.e., kills ≥99.9% of the initial inoculum).

Experimental Workflow Diagram

G Antifungal Assay Workflow Start Start Prep_Compound Prepare Stock Solution of this compound Start->Prep_Compound Prep_Inoculum Prepare Standardized Fungal Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Compound->Serial_Dilution Inoculate Inoculate Wells Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Determine MIC (Visual or Spectrophotometric) Incubate->Read_MIC Subculture Subculture from Wells with No Growth Read_MIC->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar Read_MFC Determine MFC Incubate_Agar->Read_MFC End End Read_MFC->End

Caption: General workflow for determining the MIC and MFC of this compound.

References

Application Notes and Protocols for Testing 6-O-demethyl-5-deoxyfusarubin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone compound. While specific cytotoxicity data for this compound is limited in publicly available literature, the following protocols are standard methods for evaluating the cytotoxic and apoptotic potential of novel chemical entities. The provided data for the related compound, fusarubin, can serve as a reference point for experimental design.

Data Presentation

Quantitative data on the cytotoxicity of this compound is not extensively available. However, studies on the related compound, fusarubin, provide insights into the potential cytotoxic effects.

Table 1: Cytotoxicity of Fusarubin against a Normal Human Cell Line

CompoundCell LineAssayIC50 (µg/mL)Reference
FusarubinMRC-5 (Human Lung Fibroblast)MTT40.857
Doxorubicin (Control)MRC-5 (Human Lung Fibroblast)MTT25.063

Note: The above data is for fusarubin, a closely related naphthoquinone, and not this compound. This information is provided as a reference for designing dose-response studies. It is crucial to determine the IC50 of this compound across a panel of relevant cancer cell lines.

Experimental Protocols

Here are detailed protocols for key experiments to determine the cytotoxicity of this compound.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Prepare serial dilutions of this compound in the complete medium.

  • After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit

  • Cells and compound as described in the MTT assay protocol

  • 96-well plates

  • Microplate reader

Protocol:

  • Follow steps 1-5 of the MTT assay protocol.

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume (as per the kit manufacturer's instructions) of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the wavelength specified by the manufacturer (usually 490 nm).

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting background and comparing to a maximum LDH release control.

Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Cells and compound as described in the MTT assay protocol

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures the activity of caspase-3 in cell lysates.

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cells and compound as described in the MTT assay protocol

  • Microplate reader (colorimetric or fluorometric)

Protocol:

  • Seed cells in plates or flasks and treat with this compound.

  • Lyse the cells using the lysis buffer provided in the kit.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

  • Incubate the plate at 37°C for the time specified in the kit's protocol.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the caspase-3 activity based on the kit's instructions, often by comparing the results to a standard curve or control.

Mandatory Visualizations

Signaling Pathways

Naphthoquinones, the class of compounds to which this compound belongs, are known to induce cytotoxicity and apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of stress-activated protein kinase pathways.

G cluster_0 cluster_1 cluster_2 cluster_3 This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS JNK JNK ROS->JNK p38 p38 MAPK ROS->p38 Akt Akt ROS->Akt Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Akt->Cell_Cycle_Arrest

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a novel compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation Cell_Culture Cell Culture (Cancer Cell Lines) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination LDH_Assay LDH Assay (Membrane Integrity) IC50_Determination->LDH_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis Detection) IC50_Determination->Apoptosis_Assay Caspase_Assay Caspase-3 Activity Assay IC50_Determination->Caspase_Assay Data_Analysis Data Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Caspase_Assay->Data_Analysis Conclusion Conclusion on Cytotoxic and Apoptotic Effects Data_Analysis->Conclusion

Caption: Experimental workflow for cytotoxicity testing.

Application Notes & Protocols for HPLC Analysis of Fusarubin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of fusarubin and its derivatives. These compounds, produced by various Fusarium species, are of significant interest due to their diverse biological activities, including cytotoxic and antimicrobial properties.[1][2][3] Accurate and reliable analytical methods are crucial for their quantification and characterization in research and drug development.

Introduction

Fusarubin and its derivatives are a class of naphthoquinone pigments synthesized via the polyketide pathway in fungi.[1] Prominent members of this family include fusarubin, anhydrofusarubin, javanicin, and bostrycoidin. These compounds have demonstrated potent biological activities, such as anticancer and antimicrobial effects, making them valuable candidates for further investigation.[2][3] HPLC coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is a powerful technique for the separation, identification, and quantification of these derivatives in complex mixtures, such as fungal extracts.

Quantitative Data Summary

The following tables summarize the HPLC retention times and detection wavelengths for key fusarubin derivatives based on a common reversed-phase HPLC method.

Table 1: HPLC Retention Times of Fusarubin Derivatives

CompoundRetention Time (min)
Fusarubin~15.2
JavanicinNot explicitly stated
BostrycoidinNot explicitly stated
AnhydrofusarubinNot explicitly stated
8-O-methyl fusarubin~11.8

Note: Retention times are approximate and can vary based on the specific HPLC system, column, and exact gradient conditions.

Table 2: UV-Vis Absorption Maxima for Detection

Compoundλmax (nm)
Fusarubin294.5, 316, 524
Javanicin280, 310, 495
Bostrycoidin280, 310, 495
Anhydrofusarubin280, 310, 495
8-O-methyl fusarubin502

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Fungal Culture

This protocol is suitable for extracting fusarubin derivatives from liquid fungal cultures.

Materials:

  • Fungal culture broth

  • 5 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Miracloth or equivalent filter

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Filter the fungal culture through Miracloth to separate the mycelium from the culture medium.

  • Take a 10 mL aliquot of the filtrate and acidify it by adding 0.7 mL of 5 M HCl.

  • Transfer the acidified filtrate to a 50 mL centrifuge tube.

  • Add an equal volume of ethyl acetate to the tube, cap it, and vortex thoroughly for 2 minutes to perform the liquid-liquid extraction.

  • Centrifuge the mixture at 5000 x g for 5 minutes to separate the aqueous and organic phases.

  • Carefully collect the upper organic layer (ethyl acetate) containing the fusarubin derivatives.

  • Dry the collected organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC Method for the Analysis of Fusarubin Derivatives

This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of fusarubin derivatives.

HPLC System and Parameters:

  • HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: Kinetex® C6-phenyl, 2.6 µm, 100 Å, 150 x 3 mm with a compatible guard column. A standard C18 column can also be used.

  • Mobile Phase A: Water with 0.1% Formic Acid or 50 µL/L Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 50 µL/L Trifluoroacetic acid (TFA).

  • Column Temperature: 40°C.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) monitoring at 280 nm, 310 nm, and 495 nm.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
08020
200100
250100
308020
348020

Visualizations

Experimental Workflow

HPLC_Workflow FungalCulture Fungal Culture Filtration Filtration FungalCulture->Filtration Acidification Acidification (HCl) Filtration->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution SyringeFilter Syringe Filtration (0.22 µm) Reconstitution->SyringeFilter HPLC HPLC Analysis SyringeFilter->HPLC Data Data Acquisition & Analysis HPLC->Data

Caption: Experimental workflow for the extraction and HPLC analysis of fusarubin derivatives.

Signaling Pathway of Fusarubin-Induced Apoptosis

Fusarubin and its analogs, as part of the broader naphthoquinone class of compounds, have been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS) and the subsequent modulation of key signaling pathways.[4][5][6]

Apoptosis_Pathway Fusarubin Fusarubin Derivatives ROS ↑ Reactive Oxygen Species (ROS) Fusarubin->ROS Induces MAPK MAPK Pathway (↑ p38, ↑ JNK, ↓ ERK) ROS->MAPK Akt ↓ Akt Pathway ROS->Akt p53 ↑ p53 MAPK->p53 Caspase8 ↑ Caspase-8 MAPK->Caspase8 Akt->p53 p21 ↑ p21 p53->p21 Apoptosis Apoptosis p21->Apoptosis Cell Cycle Arrest Caspase3 ↑ Caspase-3 Caspase8->Caspase3 Caspase3->Apoptosis

Caption: Simplified signaling pathway of fusarubin-induced apoptosis in cancer cells.

References

Application of 6-O-demethyl-5-deoxyfusarubin in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct studies on the application of 6-O-demethyl-5-deoxyfusarubin in cancer research are not extensively documented in publicly available literature, significant research has been conducted on its closely related structural analogue, fusarubin. Fusarubin, a naphthoquinone pigment produced by various species of the fungus Fusarium, has demonstrated notable anticancer properties. This document extrapolates the potential applications and mechanisms of this compound in cancer research based on the established bioactivity of fusarubin and its derivatives. It is hypothesized that this compound may exhibit similar cytotoxic and pro-apoptotic effects on cancer cells.

These application notes and protocols are intended to provide a foundational framework for researchers investigating the potential of this compound and related compounds as novel anticancer agents.

Application Notes

Anticancer Activity

Fusarubin and its analogue, anhydrofusarubin, have been shown to inhibit the growth of various human cancer cell lines, particularly those of hematological origin such as acute myeloid leukemia (OCI-AML3), promyelocytic leukemia (HL-60), myelomonocytic leukemia (U937), and T-cell leukemia (Jurkat).[1][2] The cytotoxic effects are dose-dependent and are attributed to the induction of cell cycle arrest and apoptosis.[1]

Mechanism of Action

The proposed mechanism of action for fusarubins involves the modulation of key signaling pathways that regulate cell proliferation and survival:

  • Induction of Cell Cycle Arrest: Fusarubin has been observed to cause cell cycle arrest at the G2/M phase in OCI-AML3 cells.[1] This is associated with the upregulation of the cyclin-dependent kinase inhibitor p21 in a p53-dependent manner.[1][2]

  • Activation of Apoptosis: Fusarubin induces apoptosis through both intrinsic and extrinsic pathways. It has been shown to increase the production of Fas ligand, leading to the activation of the initiator caspase-8 and the executioner caspase-3.[1]

  • Modulation of MAPK and PI3K/Akt Signaling: The anticancer effects of fusarubin are linked to the modulation of mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways. Specifically, fusarubin has been shown to decrease the phosphorylation of ERK and Akt, while increasing the expression of p38 MAPK.[1][2] The altered balance in these pathways contributes to the upregulation of p21 and the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on fusarubin and anhydrofusarubin, which can serve as a reference for designing experiments with this compound.

Table 1: Effect of Fusarubin (FUS) and Anhydrofusarubin (AFU) on OCI-AML3 Cell Cycle Distribution

CompoundConcentration (µg/mL)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
FUS 10⬇ (Significant)⬆ (Significant)
20⬇ (Significant)⬆ (Significant)
AFU 25⬆ (Significant)⬇ (Significant)
50⬆ (Significant)⬇ (Significant)⬇ (Significant)

Data adapted from a study on OCI-AML3 cells treated for 24 hours.[1] "⬆" indicates an increase, "⬇" indicates a decrease, and "↔" indicates no significant change.

Visualizations

Signaling Pathway of Fusarubin in Cancer Cells

Fusarubin_Signaling_Pathway Proposed Signaling Pathway of Fusarubin in Cancer Cells cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway cluster_Apoptosis Apoptosis Pathway cluster_CellCycle Cell Cycle Regulation Fusarubin Fusarubin ERK ERK Fusarubin->ERK p38 p38 MAPK Fusarubin->p38 Akt Akt Fusarubin->Akt FasL Fas Ligand Fusarubin->FasL p53 p53 Fusarubin->p53 p21 p21 ERK->p21 p38->p21 Caspase8 Caspase-8 FasL->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53->p21 CellCycleArrest G2/M Arrest p21->CellCycleArrest

Caption: Proposed mechanism of action of fusarubin in cancer cells.

Experimental Workflow for Investigating Anticancer Effects

Experimental_Workflow General Experimental Workflow cluster_Preparation Preparation cluster_Assays Biological Assays cluster_Analysis Data Analysis Compound This compound (or Fusarubin analogue) MTT Cell Viability Assay (MTT) Compound->MTT FlowCytometry Cell Cycle Analysis (Flow Cytometry) Compound->FlowCytometry WesternBlot Protein Expression Analysis (Western Blot) Compound->WesternBlot CaspaseAssay Caspase Activity Assay Compound->CaspaseAssay CellCulture Cancer Cell Line Culture CellCulture->MTT CellCulture->FlowCytometry CellCulture->WesternBlot CellCulture->CaspaseAssay IC50 IC50 Determination MTT->IC50 CellCycleDist Cell Cycle Distribution FlowCytometry->CellCycleDist ProteinLevels Protein Level Quantification WesternBlot->ProteinLevels ApoptosisConfirm Confirmation of Apoptosis CaspaseAssay->ApoptosisConfirm

Caption: Workflow for evaluating the anticancer potential of fusarubin analogues.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the test compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound (this compound or fusarubin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for analyzing the effect of the test compound on the cell cycle distribution.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells by adding them dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash twice with cold PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Western Blot Analysis for Protein Expression

This protocol is for detecting the expression levels of key proteins involved in the signaling pathways affected by the test compound.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-caspase-3, anti-cleaved caspase-3, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

References

Application Notes and Protocols for the Isolation of Fusarubins from Fusarium Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fusarubins are a class of polyketide pigments produced by various Fusarium species, notably Fusarium solani and Fusarium fujikuroi. These naphthoquinone compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, cytotoxic, and phytotoxic properties. This document provides detailed methodologies for the cultivation of Fusarium species for fusarubin production, followed by comprehensive protocols for their extraction, isolation, and purification.

Cultivation of Fusarium Species for Fusarubin Production

The production of fusarubins is highly dependent on the Fusarium species, strain, and culture conditions. Optimization of media composition, particularly carbon and nitrogen sources, is crucial for enhancing yields.

Protocol 1: Liquid Culture for Fusarubin Production

This protocol is adapted from studies on Fusarium solani and Fusarium fujikuroi.[1][2]

Materials:

  • Fusarium solani or Fusarium fujikuroi strain

  • Potato Dextrose Agar (PDA) plates

  • Carboxymethylcellulose (CMC) medium for sporulation

  • Production medium (e.g., modified ICI medium or sucrose-based medium)

  • Sterile flasks

  • Incubator shaker

Procedure:

  • Strain Maintenance: Maintain the Fusarium strain on PDA plates at 28°C.[1]

  • Spore Suspension Preparation:

    • To induce sporulation, inoculate a 100 mL CMC medium with 5–10 agar plugs from a one-week-old PDA plate.[1]

    • Incubate at 20°C and 100 rpm for five days.[1]

    • Harvest the spores by filtering the culture through sterile glass wool.[1]

    • Wash the spores twice with ice-cold sterile ultrapure water and resuspend in 10% glycerol for storage at -80°C.[1]

  • Inoculation and Incubation:

    • Inoculate the desired production medium with the spore suspension.

    • Incubate the cultures under appropriate conditions. For example, F. fujikuroi can be grown in a modified ICI medium with 6 mM sodium nitrate as the nitrogen source to induce fusarubin production.[3][4]

    • Incubate for 6-7 days, or until significant red pigmentation is observed in the culture filtrate.[2][3]

Extraction and Isolation of Fusarubins

Protocol 2: Solvent Extraction of Fusarubins from Liquid Culture

This protocol outlines the extraction of fusarubins from the culture filtrate.

Materials:

  • Culture filtrate from Fusarium culture

  • 5 M HCl

  • Chloroform or other suitable organic solvent

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration through Miracloth or a similar filter.[1]

  • Take a known volume of the culture filtrate (e.g., 10 mL) and acidify it by adding 0.7 mL of 5 M HCl.[1]

  • Transfer the acidified filtrate to a 50 mL centrifuge tube and add an equal volume of chloroform.[1]

  • Shake the tube vigorously to ensure thorough mixing and extraction of the pigments into the organic phase.

  • Centrifuge to separate the phases.

  • Carefully collect the organic (chloroform) layer containing the fusarubins.

  • Dry the extract using a rotary evaporator to obtain the crude fusarubin extract.

Protocol 3: Extraction of Intracellular Pigments

This method is suitable for extracting pigments that may be retained within the fungal mycelia.[5]

Materials:

  • Fungal mycelial mat

  • Ice-cold solvent (e.g., methanol or acetone)

  • Homogenizer

  • Whatman No. 1 filter paper

  • Rotary evaporator

Procedure:

  • Harvest the mycelial mat by filtration.

  • Extract the intracellular pigments by homogenizing the mycelia in an ice-cold solvent.[5]

  • Filter the homogenate using Whatman No. 1 filter paper to remove cell debris.[5]

  • Collect the solvent containing the pigments and evaporate it to dryness using a rotary evaporator.[5]

Purification of Fusarubins

Multiple chromatographic techniques are employed for the purification of fusarubins from the crude extract.

Protocol 4: Thin Layer Chromatography (TLC) for Preliminary Separation

TLC is a quick and effective method to separate and identify different fusarubin-related compounds in the crude extract.

Materials:

  • Silica gel TLC plates (e.g., GF254)

  • Developing chamber

  • Mobile phase (e.g., methanol:chloroform:benzene:hexane in a 35:40:10:10 ratio or chloroform:methanol:formic acid in an 8.5:1.5:0.1 v/v ratio)[5][6]

  • UV lamp for visualization

Procedure:

  • Dissolve the crude extract in a small amount of a suitable solvent (e.g., chloroform).

  • Spot the dissolved extract onto the baseline of a silica gel TLC plate.

  • Place the plate in a developing chamber containing the mobile phase.

  • Allow the solvent front to move up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the separated bands under visible and UV light. The red-pigmented bands corresponding to fusarubins can be identified and their Rf values calculated.[5][6]

Protocol 5: Column Chromatography for Large-Scale Purification

Column chromatography is used to separate larger quantities of fusarubins.

Materials:

  • Glass column

  • Silica gel (for stationary phase)

  • Elution solvents (e.g., a gradient of dichloromethane and methanol)[5]

  • Fraction collector and collection tubes

Procedure:

  • Pack a glass column with silica gel slurried in a non-polar solvent.

  • Load the crude extract onto the top of the column.

  • Elute the column with a solvent system of increasing polarity. For instance, an isocratic elution with dichloromethane:methanol (9:1 v/v) can be used for sub-fractionation.[5]

  • Collect the fractions and monitor the separation by TLC.

  • Pool the fractions containing the desired fusarubin compounds.

  • Evaporate the solvent to obtain the purified compounds.

Protocol 6: High-Performance Liquid Chromatography (HPLC) for Final Purification

Semipreparative or preparative HPLC is employed for the final purification of fusarubins to high purity.

Materials:

  • HPLC system with a UV detector

  • Preparative C18 column

  • Mobile phase (e.g., acetonitrile/water gradient)[7]

Procedure:

  • Dissolve the partially purified fusarubin fraction in the mobile phase.

  • Inject the sample into the HPLC system equipped with a C18 preparative column.[7]

  • Elute with a suitable mobile phase, such as an acetonitrile/water gradient (e.g., 80:20, v/v).[7]

  • Monitor the elution profile at a specific wavelength (e.g., 450 nm for final products).[3]

  • Collect the peaks corresponding to the individual fusarubin compounds.

  • Verify the purity of the isolated compounds using analytical HPLC and other spectroscopic methods like GC/MS and NMR.[7]

Quantitative Data

The yield of fusarubins can vary significantly depending on the Fusarium strain and culture conditions.

Fusarium SpeciesCompoundYieldReference
Fusarium solaniFusarubin189 mg/L[1]
Fusarium solaniJavanicin45 mg/L[1]
Fusarium solaniBostrycoidin21 mg/L[1]
F. chlamydosporumFusarubin (Fraction 'e3')190 mg[5]

Visualizations

Fusarubin Biosynthesis Pathway

The biosynthesis of fusarubins in Fusarium fujikuroi involves a dedicated gene cluster (fsr) and proceeds through several enzymatic steps starting from the condensation of acetyl-CoA units.[8]

Fusarubin_Biosynthesis acetyl_coa 7 x Acetyl-CoA pks PKS (Fsr1) Heptaketide formation acetyl_coa->pks intermediate1 6-O-demethylfusarubinaldehyde pks->intermediate1 fsr3 Hydroxylation (Fsr3) intermediate1->fsr3 fsr2 Methylation (Fsr2) fsr3->fsr2 fusarubin 8-O-methylfusarubin (Main Product) fsr2->fusarubin other_fusarubins Other Fusarubin Derivatives fsr2->other_fusarubins

Caption: Proposed biosynthetic pathway of fusarubins in F. fujikuroi.

Experimental Workflow for Fusarubin Isolation

The overall process for isolating fusarubins from Fusarium cultures involves a series of sequential steps from cultivation to final purification.

Fusarubin_Isolation_Workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis start_culture Start Fusarium Culture (Liquid Medium) filtration Filtration (Separate Mycelia and Filtrate) start_culture->filtration extraction Solvent Extraction (e.g., Chloroform) filtration->extraction evaporation Evaporation (Crude Extract) extraction->evaporation tlc TLC (Preliminary Separation) evaporation->tlc column_chrom Column Chromatography (Fractionation) tlc->column_chrom hplc Preparative HPLC (Final Purification) column_chrom->hplc analysis Purity Check & Identification (Analytical HPLC, MS, NMR) hplc->analysis

Caption: General workflow for the isolation and purification of fusarubins.

References

Application Notes and Protocols for In Vitro Evaluation of 6-O-demethyl-5-deoxyfusarubin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of proposed in vitro assays to characterize the biological activity of 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone derivative. Given the known activities of related compounds, the following protocols focus on antifungal, anticancer, and anti-inflammatory properties.

Antifungal Activity Assays

Naphthoquinones are well-documented for their antifungal properties. The following assays are designed to determine the minimum inhibitory concentration (MIC) and to investigate the potential mechanism of action of this compound against pathogenic fungi.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][2]

Experimental Protocol:

  • Fungal Strain Preparation: Culture a pathogenic fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar plate. Collect the fungal colonies and suspend them in sterile saline or RPMI-1640 medium. Adjust the suspension to a concentration of 1-5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation: Add 100 µL of the fungal suspension to each well containing 100 µL of the diluted compound.

  • Controls: Include a positive control (fungal suspension with a known antifungal agent, e.g., Amphotericin B) and a negative control (fungal suspension with medium and solvent).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.

Data Presentation:

Fungal StrainThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans[Insert Value][Insert Value]
Aspergillus fumigatus[Insert Value][Insert Value]
Cryptococcus neoformans[Insert Value][Insert Value]
Fungal Membrane Permeability Assay

This assay investigates if this compound disrupts the fungal cell membrane, a common mechanism for antifungal naphthoquinones.[3][4]

Experimental Protocol:

  • Fungal Culture: Grow the fungal strain to the mid-logarithmic phase in a suitable broth.

  • Treatment: Centrifuge the culture, wash the cells with sterile saline, and resuspend in saline to a defined density. Treat the fungal suspension with 1x and 4x the MIC of this compound.

  • Incubation: Incubate the treated suspension at 35°C for a specified time course (e.g., 0, 1, 2, 4 hours).

  • Sample Collection: At each time point, centrifuge the samples and collect the supernatant.

  • Measurement of Nucleotide Leakage: Measure the absorbance of the supernatant at 260 nm, which corresponds to the leakage of intracellular nucleotides.

  • Controls: Include an untreated control (negative control) and a positive control treated with a known membrane-disrupting agent.

Data Presentation:

TreatmentTime (hours)Absorbance at 260 nm (OD)
Untreated Control0[Insert Value]
1[Insert Value]
2[Insert Value]
4[Insert Value]
1x MIC0[Insert Value]
1[Insert Value]
2[Insert Value]
4[Insert Value]
4x MIC0[Insert Value]
1[Insert Value]
2[Insert Value]
4[Insert Value]

Experimental Workflow for Antifungal Assays

Antifungal_Workflow cluster_mic MIC Determination cluster_membrane Membrane Permeability A Prepare Fungal Suspension C Inoculate 96-well Plate A->C B Serial Dilution of Compound B->C D Incubate (24-48h) C->D E Read MIC D->E F Treat Fungal Culture with Compound G Incubate (Time Course) F->G H Collect Supernatant G->H I Measure Nucleotide Leakage (A260) H->I

Caption: Workflow for antifungal activity assessment.

Anticancer Activity Assays

Naphthoquinones are known to possess cytotoxic effects against various cancer cell lines. The proposed assays will determine the cytotoxic potential of this compound and elucidate its mechanism of action.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Data Presentation:

Cell LineTreatment Duration (h)This compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 (Breast)24[Insert Value][Insert Value]
48[Insert Value][Insert Value]
HeLa (Cervical)24[Insert Value][Insert Value]
48[Insert Value][Insert Value]
A549 (Lung)24[Insert Value][Insert Value]
48[Insert Value][Insert Value]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.[8]

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Anticancer_Workflow cluster_mtt Cell Viability (MTT Assay) cluster_apoptosis Apoptosis Assay A Seed Cancer Cells B Treat with Compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance (570nm) D->E F Treat Cancer Cells G Stain with Annexin V/PI F->G H Flow Cytometry Analysis G->H I Quantify Apoptotic Cells H->I

Caption: Potential anticancer signaling pathways of naphthoquinones.

Anti-inflammatory Activity Assay

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. [9][10][11]

Nitric Oxide (NO) Inhibition Assay

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A cytotoxicity assay (e.g., MTT) should be run in parallel to ensure that the observed NO inhibition is not due to cell death.

Data Presentation:

Concentration (µg/mL)Cell Viability (%)NO Production (µM)% NO Inhibition
Control100[Insert Value]-
LPS (1 µg/mL)[Insert Value][Insert Value]0
LPS + Compound (Low Conc.)[Insert Value][Insert Value][Insert Value]
LPS + Compound (Mid Conc.)[Insert Value][Insert Value][Insert Value]
LPS + Compound (High Conc.)[Insert Value][Insert Value][Insert Value]

Experimental Workflow for Anti-inflammatory Assay

Anti_inflammatory_Workflow A Seed RAW 264.7 Macrophages B Pre-treat with Compound A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect Supernatant D->E H Run Parallel MTT Assay D->H F Perform Griess Assay E->F G Measure Absorbance (540nm) F->G

Caption: Workflow for the in vitro anti-inflammatory assay.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 6-O-demethyl-5-deoxyfusarubin Production in Nectria haematococca Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to improve the yield of 6-O-demethyl-5-deoxyfusarubin from Nectria haematococca mutants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it produced by a mutant strain?

A1: this compound is a naphthoquinone pigment, a type of polyketide secondary metabolite. It is an intermediate in the biosynthesis of the main pigment, fusarubin. Specific mutants of Nectria haematococca, such as redD169.yelY9, have a blockage in the fusarubin biosynthetic pathway, which leads to the accumulation of this precursor.

Q2: What are the most critical factors influencing the yield of this compound?

A2: The yield is primarily influenced by the composition of the culture medium, particularly the carbon and nitrogen sources. Nitrogen limitation is a well-documented strategy to enhance the production of fusarubin-related compounds.[1][2] Other critical factors include pH, temperature, aeration, and incubation time.

Q3: My Nectria haematococca culture is not producing the characteristic red pigment. What could be the issue?

A3: A lack of red pigmentation can be due to several factors:

  • Incorrect nutrient levels: High nitrogen levels can suppress the production of fusarubins.[1][2]

  • Suboptimal pH: The pH of the medium can significantly affect pigment production.

  • Strain viability: The mutant strain may have lost its productivity over successive subcultures.

  • Inappropriate incubation conditions: Temperature and aeration play a crucial role in fungal metabolism.

Q4: How can I quantify the yield of this compound in my culture extracts?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a common method for quantifying naphthoquinones like this compound.[3] You will need a purified standard of the compound to create a calibration curve for accurate quantification. The compound has characteristic absorbance maxima that can be used for detection.

Troubleshooting Guides

Issue 1: Low or No Yield of Red Pigment
Possible Cause Troubleshooting Step
High Nitrogen Concentration Modify the medium to have a higher carbon-to-nitrogen (C:N) ratio.[1][2] Replace or reduce the concentration of readily available nitrogen sources like ammonium tartrate and consider using sodium nitrate.
Inappropriate Carbon Source Experiment with different carbon sources such as sucrose, glucose, or glycerol. High concentrations of sucrose have been shown to be effective in related fungi.[4]
Suboptimal pH Monitor and adjust the initial pH of the medium. The optimal pH for pigment production can vary, so a pH optimization experiment (e.g., testing a range from 4.0 to 7.0) is recommended.
Poor Aeration Ensure adequate oxygen supply by using baffled flasks or increasing the agitation speed during liquid fermentation.
Strain Degeneration Revive a fresh culture from a cryopreserved stock. Avoid excessive subculturing of the mutant strain.
Issue 2: Difficulty in Extracting and Purifying the Compound
Possible Cause Troubleshooting Step
Inefficient Extraction Acidify the culture medium before extraction to ensure the compound is in its non-ionized form, which is more soluble in organic solvents.[4] Experiment with different organic solvents like chloroform or ethyl acetate.
Poor Separation in Chromatography Optimize the mobile phase for your chromatography column. A gradient elution from a non-polar to a polar solvent system is often effective for separating compounds with different polarities.
Presence of Anhydro Derivative 6-O-demethyl-5-deoxyanhydrofusarubin is often co-produced. Fine-tuning the chromatographic separation (e.g., using a shallower gradient or a different stationary phase) may be necessary to resolve these two compounds.

Data Presentation

The following tables summarize quantitative data for fusarubin and related compounds from Fusarium solani, a closely related fungus, which can provide a baseline for optimizing production in Nectria haematococca.

Table 1: Effect of Carbon and Nitrogen Source on Fusarubin Production in Fusarium solani

Carbon Source (50 g/L)Nitrogen SourceAverage Fusarubin Yield (mg/L)
SucroseAmmonium TartrateLow
SucroseSodium Nitrate132
GlucoseSodium Nitrate37
MaltoseSodium Nitrate56
GlycerolAmmonium Tartrate77

Data adapted from studies on Fusarium solani, which may serve as a starting point for Nectria haematococca experiments.[4]

Table 2: Impact of Sucrose and Ammonium Tartrate Concentration on Fusarubin Yield in Fusarium solani

Sucrose Concentration (g/L)Ammonium Tartrate Concentration (g/L)Average Fusarubin Yield (mg/L)
504.62.5
509.247
1004.6287

Data adapted from studies on Fusarium solani.[4]

Experimental Protocols

Protocol 1: Fermentation of Nectria haematococca Mutants for this compound Production

This protocol is a baseline adapted from studies on fusarubin production in related Fusarium species and general fungal fermentation principles.

  • Inoculum Preparation:

    • Grow the Nectria haematococca mutant on Potato Dextrose Agar (PDA) plates for 7-10 days at 25-28°C until sporulation.

    • Harvest spores by flooding the plate with sterile distilled water containing 0.1% Tween 80 and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer.

  • Fermentation:

    • Prepare the production medium. A suggested starting medium is a modified Czapek Dox broth with a high carbon-to-nitrogen ratio. For example: 50 g/L sucrose, 2 g/L NaNO₃, 1 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L KCl, and 0.01 g/L FeSO₄·7H₂O.

    • Dispense the medium into Erlenmeyer flasks (e.g., 100 mL in a 250 mL flask).

    • Inoculate the flasks with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.

    • Incubate the flasks at 25-28°C on a rotary shaker at 150-180 rpm for 10-14 days.[5]

Protocol 2: Extraction and Preliminary Purification of this compound
  • Extraction:

    • After incubation, separate the mycelium from the culture broth by filtration.

    • Acidify the culture filtrate to approximately pH 3.0 with HCl.[4]

    • Extract the acidified filtrate three times with an equal volume of chloroform or ethyl acetate in a separatory funnel.[1]

    • Pool the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Preliminary Purification (Column Chromatography):

    • Prepare a silica gel column.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane or chloroform).

    • Load the dissolved extract onto the column.

    • Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the red pigments.

    • Combine the fractions containing the target compound for further purification, typically by preparative HPLC.

Visualizations

Fusarubin Biosynthetic Pathway

Fusarubin_Biosynthesis Simplified Fusarubin Biosynthetic Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks intermediate1 Heptaketide Intermediate pks->intermediate1 demethyl_deoxyfusarubin This compound intermediate1->demethyl_deoxyfusarubin oxygenase Oxygenase demethyl_deoxyfusarubin->oxygenase mutant_block Metabolic Block in Mutant (e.g., redD169.yelY9) demethyl_deoxyfusarubin->mutant_block methyltransferase O-Methyltransferase oxygenase->methyltransferase fusarubin Fusarubin methyltransferase->fusarubin

Caption: Proposed pathway for fusarubin biosynthesis and the metabolic block in mutants.

Experimental Workflow

Experimental_Workflow Workflow for Production and Analysis cluster_production Production cluster_extraction Extraction & Purification cluster_analysis Analysis inoculum Inoculum Preparation fermentation Fermentation inoculum->fermentation extraction Solvent Extraction fermentation->extraction column_chrom Column Chromatography extraction->column_chrom hplc_purification Preparative HPLC column_chrom->hplc_purification hplc_analysis Analytical HPLC-DAD hplc_purification->hplc_analysis structure_elucidation Spectroscopy (MS, NMR) hplc_purification->structure_elucidation

Caption: General workflow from fermentation to analysis of this compound.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Logic Troubleshooting Logic for Low Yield low_yield Low Yield of Pigment check_media Check Media Composition (C:N Ratio, pH) low_yield->check_media check_conditions Check Incubation Conditions (Temp, Aeration) low_yield->check_conditions check_strain Check Strain Viability low_yield->check_strain optimize_media Optimize Media check_media->optimize_media optimize_conditions Optimize Conditions check_conditions->optimize_conditions revive_strain Revive from Stock check_strain->revive_strain

Caption: Decision-making process for troubleshooting low pigment production.

References

6-O-demethyl-5-deoxyfusarubin stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 6-O-demethyl-5-deoxyfusarubin. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Stability and Storage Conditions

Proper storage is critical to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions based on supplier datasheets.

FormStorage TemperatureShelf LifeShipping Conditions
Powder -20°C3 years[1]Ambient temperature or with blue ice[1]
In Solvent -80°C1 year[1]N/A

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

Q2: Is this compound sensitive to light or pH changes?

A2: As a naphthoquinone, this compound may be sensitive to light and extreme pH conditions, which can lead to degradation.[2] It is advisable to store solutions in amber vials or tubes wrapped in foil to protect them from light. For experiments, prepare fresh dilutions from the stock solution and avoid prolonged exposure to harsh lighting. The stability of naphthoquinones can be pH-dependent; therefore, it is recommended to maintain a stable pH in your experimental buffers.

Q3: What are the known biological activities of this compound?

A3: this compound is known to possess antifungal and mycoplasma-inhibiting properties.[1][3] As a member of the naphthoquinone class of compounds, its mechanism of action may involve the generation of reactive oxygen species (ROS) or acting as an electrophile, which can lead to the disruption of cellular processes in susceptible organisms.[2][4][5]

Troubleshooting Guide

This guide addresses potential issues that may arise during the use of this compound in experimental settings.

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no biological activity observed - Compound Degradation: Improper storage or handling. - Insolubility: The compound may have precipitated out of solution. - Incorrect Concentration: Errors in dilution calculations.- Ensure the compound has been stored according to the recommendations (see table above). - Visually inspect the solution for any precipitate. If present, try gentle warming or sonication. Consider using a different solvent if solubility issues persist. - Double-check all calculations for the preparation of working solutions.
High background or off-target effects in cell-based assays - Compound Precipitation: The compound may be precipitating at the working concentration in your cell culture media. - Cellular Toxicity: The concentration used may be too high, leading to non-specific toxicity. - Assay Interference: Naphthoquinones can sometimes interfere with assay readouts (e.g., fluorescence).- Determine the solubility limit of the compound in your final assay medium. - Perform a dose-response curve to determine the optimal, non-toxic working concentration. - Run appropriate controls, such as a vehicle-only control and a control with the compound in the absence of cells, to check for assay interference.
Variability between experimental replicates - Incomplete Dissolution: The compound may not be fully dissolved in the stock solution. - Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration. - Cell Seeding Density: Inconsistent cell numbers across wells.- Ensure the stock solution is homogenous before making dilutions. - Use calibrated pipettes and proper pipetting techniques. - Ensure a uniform single-cell suspension before seeding and be consistent with your cell counting and seeding procedures.

Experimental Protocols

General Protocol for In Vitro Antifungal Susceptibility Testing

This protocol provides a general framework for testing the antifungal activity of this compound using a broth microdilution method.

  • Prepare Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Fungal Inoculum: Culture the desired fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline or broth and adjust the concentration to a standard density (e.g., using a spectrophotometer).

  • Serial Dilutions: In a 96-well microplate, perform serial dilutions of the this compound stock solution in the appropriate broth medium to achieve a range of final concentrations for testing.

  • Inoculation: Add the prepared fungal inoculum to each well of the microplate containing the compound dilutions. Include positive (no compound) and negative (no fungus) controls.

  • Incubation: Incubate the microplate at the optimal temperature and for the required duration for the specific fungal strain.

  • Determine Minimum Inhibitory Concentration (MIC): After incubation, visually inspect the wells for fungal growth or measure the optical density. The MIC is the lowest concentration of the compound that inhibits visible growth.

Visualizations

The following diagrams illustrate a generalized signaling pathway potentially affected by antifungal agents and a typical experimental workflow for compound testing.

Antifungal_Mechanism Generalized Antifungal Mechanisms of Action cluster_compound This compound cluster_fungal_cell Fungal Cell Compound This compound Ergosterol Ergosterol Synthesis Compound->Ergosterol Inhibition DNA_Synth DNA/RNA Synthesis Compound->DNA_Synth Inhibition Protein_Synth Protein Synthesis Compound->Protein_Synth Inhibition Membrane Cell Membrane Integrity Cell_Lysis Cell_Lysis Membrane->Cell_Lysis Disruption leads to Ergosterol->Membrane Maintains Cell_Growth Cell_Growth DNA_Synth->Cell_Growth Essential for Protein_Synth->Cell_Growth Essential for

Caption: Generalized signaling pathways targeted by antifungal compounds.

Experimental_Workflow Experimental Workflow for Compound Evaluation cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Compound Stock Solution Dilute Serial Dilution of Compound Stock->Dilute Cells Culture and Prepare Cell Suspension Treat Treat Cells with Compound Cells->Treat Dilute->Treat Incubate Incubate Treat->Incubate Readout Assay Readout (e.g., Absorbance, Fluorescence) Incubate->Readout Data Data Analysis Readout->Data Conclusion Draw Conclusions Data->Conclusion

Caption: A standard experimental workflow for evaluating a compound in a cell-based assay.

References

troubleshooting 6-O-demethyl-5-deoxyfusarubin purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of 6-O-demethyl-5-deoxyfusarubin.

Frequently Asked Questions (FAQs)

Q1: What are the general chemical properties of this compound that I should be aware of during purification?

This compound is a naphthoquinone, a class of compounds known for their color and biological activity, including antifungal and mycoplasma-inhibiting properties.[1][2] Like other fusarubins, it is a polyketide pigment produced by fungi of the Fusarium genus. These compounds are typically acidic and can be sensitive to pH changes. Maintaining an acidic environment during extraction and purification is often recommended to prevent degradation or conversion to other derivatives.[3]

Q2: What are the common starting points for chromatographic purification of this compound?

A common approach for the purification of fusarubin and its derivatives from fungal extracts is to start with silica gel column chromatography.[4] This is a normal-phase technique that separates compounds based on their polarity. For higher purity, this is often followed by a reverse-phase high-performance liquid chromatography (RP-HPLC) step.

Q3: What are some common co-eluting impurities I should be aware of?

Fungal extracts are complex mixtures. During the purification of this compound, you can expect to encounter other fusarubin derivatives, such as fusarubin, javanicin, bostrycoidin, and anhydrofusarubin, which have similar chemical structures and polarities.[5] The specific impurities and their abundance can vary depending on the fungal strain and culture conditions.[5]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound by silica gel and HPLC chromatography.

Silica Gel Chromatography Troubleshooting

Issue 1: Poor Separation or Co-elution of Compounds

  • Possible Cause: Inappropriate mobile phase polarity.

  • Troubleshooting Steps:

    • Adjust Mobile Phase: If your compounds of interest are eluting too quickly (high Rf), decrease the polarity of your mobile phase. For a typical chloroform:methanol system, this means decreasing the percentage of methanol. If your compounds are retained too strongly on the column (low Rf), gradually increase the polarity by adding more methanol.

    • Incorporate an Acidic Modifier: Since this compound is acidic, adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1-0.5%) to your mobile phase can improve peak shape and reduce tailing by suppressing the ionization of the analyte. A common mobile phase for fusarubin purification is a gradient of chloroform:methanol:formic acid.[4]

    • Optimize the Gradient: Instead of an isocratic elution (constant mobile phase composition), a gradient elution can be more effective for separating complex mixtures. Start with a low polarity mobile phase and gradually increase the polarity to elute compounds with increasing polarity. A reported gradient for fusarubin purification starts with chloroform:methanol:formic acid (8.5:1.5:0.1 v/v) and progresses to higher methanol concentrations.[4]

Issue 2: Peak Tailing

  • Possible Cause: Secondary interactions between the acidic analyte and the silica stationary phase.

  • Troubleshooting Steps:

    • Add an Acidic Modifier: As mentioned above, adding a small amount of formic or acetic acid to the mobile phase can significantly reduce peak tailing for acidic compounds.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller amount.

    • Ensure Proper Column Packing: An improperly packed column can lead to channeling and peak tailing. Ensure your silica gel is packed uniformly.

Issue 3: Compound Degradation on the Column

  • Possible Cause: Naphthoquinones can be sensitive and may degrade on silica gel, especially in the presence of certain solvents like methanol at elevated temperatures.

  • Troubleshooting Steps:

    • Work at Room Temperature: Avoid heating the column during the purification process.

    • Minimize Time on the Column: Try to perform the purification as quickly as possible to minimize the contact time between the compound and the silica gel.

    • Consider Alternative Stationary Phases: If degradation is a persistent issue, consider using a less acidic stationary phase, such as deactivated silica gel or an alternative adsorbent like Florisil®.

Reverse-Phase HPLC (RP-HPLC) Troubleshooting

Issue 1: Broad or Tailing Peaks

  • Possible Cause: Secondary interactions with residual silanols on the stationary phase, poor mobile phase pH, or column overload.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: For acidic compounds like this compound, using a mobile phase with a pH below the pKa of the compound will ensure it is in its neutral form, leading to better peak shape. A common mobile phase for naphthoquinones is a mixture of acetonitrile and water with 0.1% formic acid.

    • Use a High-Purity, End-Capped Column: Modern C18 columns that are "end-capped" have fewer free silanol groups, which reduces the potential for secondary interactions and peak tailing.

    • Check for Column Overload: As with silica gel chromatography, injecting too much sample can lead to poor peak shape. Reduce the sample concentration or injection volume.

Issue 2: Irreproducible Retention Times

  • Possible Cause: Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Troubleshooting Steps:

    • Ensure Proper Equilibration: Before each injection, ensure the column is fully equilibrated with the initial mobile phase conditions. This is especially important when running a gradient.

    • Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of more volatile components. Prepare fresh mobile phase daily and keep the reservoirs sealed.

    • Use a Column Oven: Temperature can affect retention times. Using a column oven will ensure a stable and reproducible temperature throughout your runs.

Issue 3: Sample Precipitation in the System

  • Possible Cause: The sample is not fully soluble in the mobile phase.

  • Troubleshooting Steps:

    • Dissolve Sample in a Stronger Solvent: Ensure your sample is fully dissolved before injection. You may need to use a small amount of a stronger, compatible solvent to dissolve the sample before diluting it with the mobile phase.

    • Filter Your Sample: Always filter your sample through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter that could clog the system.

    • Check Sample-Mobile Phase Compatibility: Before injecting, mix a small amount of your dissolved sample with the initial mobile phase to check for any precipitation.

Data Summary

Table 1: Qualitative Solubility of Fusarubin (as a proxy for this compound)
SolventSolubilityReference
ChloroformSoluble[4]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
MethanolSparingly Soluble[4]
EthanolSoluble[6]
Dimethyl Sulfoxide (DMSO)Soluble[6]
WaterInsoluble[4][6]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for Fusarubin Purification

This protocol is adapted from a method used for the purification of fusarubin and can be used as a starting point for this compound.[4]

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane or the initial mobile phase.

    • Carefully pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).

    • Alternatively, the crude extract can be adsorbed onto a small amount of silica gel, dried, and then carefully added to the top of the packed column.

  • Elution:

    • Begin elution with a mobile phase of low polarity. A good starting point for fusarubin derivatives is a mixture of chloroform and methanol with a small amount of formic acid (e.g., Chloroform:Methanol:Formic Acid at 8.5:1.5:0.1 v/v).[4]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of methanol.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate and develop it in a suitable solvent system.

    • Visualize the spots under UV light and/or with a suitable staining reagent.

    • Combine the fractions containing the purified this compound.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_chromatography_type Identify Chromatography Type cluster_silica Silica Gel Troubleshooting cluster_hplc RP-HPLC Troubleshooting cluster_end Resolution start Purification Issue (e.g., Poor Separation, Peak Tailing) chrom_type Silica Gel or RP-HPLC? start->chrom_type silica_q1 Adjust Mobile Phase Polarity? chrom_type->silica_q1 Silica Gel hplc_q1 Optimize Mobile Phase pH? chrom_type->hplc_q1 RP-HPLC silica_a1 Decrease/Increase Methanol in Chloroform:Methanol silica_q1->silica_a1 Yes silica_q2 Add Acidic Modifier? silica_q1->silica_q2 No silica_a1->silica_q2 silica_a2 Add 0.1-0.5% Formic Acid silica_q2->silica_a2 Yes silica_q3 Compound Degradation? silica_q2->silica_q3 No silica_a2->silica_q3 silica_a3 Work at RT, Minimize Time on Column silica_q3->silica_a3 Yes end_node Improved Purification silica_q3->end_node No silica_a3->end_node hplc_a1 Use Acetonitrile:Water with 0.1% Formic Acid hplc_q1->hplc_a1 Yes hplc_q2 Irreproducible Retention? hplc_q1->hplc_q2 No hplc_a1->hplc_q2 hplc_a2 Equilibrate Column, Use Column Oven hplc_q2->hplc_a2 Yes hplc_q3 Sample Precipitation? hplc_q2->hplc_q3 No hplc_a2->hplc_q3 hplc_a3 Check Solubility, Filter Sample hplc_q3->hplc_a3 Yes hplc_q3->end_node No hplc_a3->end_node

Caption: Troubleshooting workflow for the purification of this compound.

References

preventing degradation of 6-O-demethyl-5-deoxyfusarubin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-O-demethyl-5-deoxyfusarubin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the extraction and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: My final extract of this compound is a different color than expected (e.g., brownish instead of reddish). What could be the cause?

A1: A color change often indicates degradation of the target compound. This compound, a naphthoquinone derivative, is susceptible to degradation under certain conditions. The primary factors leading to a color change and degradation are exposure to light, alkaline pH, and high temperatures. Review your extraction protocol to ensure the sample was protected from light and that the pH of your extraction solvents was neutral or slightly acidic.

Q2: I have a low yield of this compound after extraction. What are the potential reasons?

A2: Low yield can be attributed to several factors:

  • Incomplete Extraction: The solvent system used may not be optimal for partitioning this compound from the fungal biomass or culture medium.

  • Degradation during Extraction: As mentioned in Q1, exposure to light, alkaline pH, or heat can lead to significant loss of the compound.

  • Suboptimal Fungal Culture Conditions: The production of secondary metabolites like this compound is highly dependent on the growth medium composition and culture conditions.

Q3: How should I store my purified this compound to ensure its stability?

A3: For long-term storage, it is recommended to store the purified compound as a dry powder at -20°C or lower, protected from light. If in solution, use a neutral or slightly acidic solvent and store at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Degradation of this compound during Extraction

Symptoms:

  • The color of the extract changes from reddish to brownish or yellowish.

  • Multiple spots appear on a Thin Layer Chromatography (TLC) analysis of the purified compound, where initially there was only one.[1]

  • Reduced biological activity of the final product.

Possible Causes and Solutions:

CauseSolution
Exposure to Light Naphthoquinones are known to be light-sensitive.[1] Conduct all extraction and purification steps in the dark or under amber light. Use amber-colored glassware or wrap glassware in aluminum foil.
Alkaline pH Fusarubins and related pigments are more stable in acidic conditions and degrade in alkaline environments.[2][3] Acidify the fungal culture filtrate to a pH between 3 and 5 with an acid like HCl before solvent extraction. Ensure all solvents used are neutral or slightly acidic.
High Temperature Heat can accelerate the degradation of the compound.[2] Use ice-cold solvents for extraction and perform extraction steps on ice.[4] Avoid high temperatures during solvent evaporation; use a rotary evaporator at a low temperature or lyophilize the sample.
Prolonged Extraction Time Longer exposure to solvents and ambient conditions can increase the chances of degradation. Minimize the duration of each extraction step.
Issue 2: Low Extraction Yield

Symptoms:

  • The concentration of this compound in the final extract is lower than expected.

Possible Causes and Solutions:

CauseSolution
Inadequate Cell Lysis The fungal cell walls may not be sufficiently disrupted to release the intracellular compound. Consider mechanical disruption methods like homogenization or sonication of the mycelium in the extraction solvent.
Incorrect Solvent Polarity The chosen solvent may not have the optimal polarity to efficiently extract this compound. Chloroform and ethyl acetate are commonly used for fusarubin extraction.[4] A solvent system with a mixture of polar and non-polar solvents might be more effective.
Insufficient Solvent Volume The volume of the extraction solvent may be too low for the amount of fungal biomass or culture filtrate. Increase the solvent-to-sample ratio and perform multiple extractions.
Emulsion Formation During liquid-liquid extraction, an emulsion may form, trapping the compound of interest. To break the emulsion, you can try adding a small amount of a saturated salt solution or centrifuging the mixture at a low speed.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in the literature, the following table summarizes the known stability trends for fusarubins and related naphthoquinones.

ParameterConditionStability Trend
pH Acidic (pH 3-5)More Stable[2][3]
Neutral (pH 7)Moderately Stable
Alkaline (pH > 8)Prone to Degradation[2]
Temperature Low (4°C or below)More Stable
Room TemperatureGradual Degradation
High (>40°C)Rapid Degradation[2]
Light Dark/Amber LightMore Stable[1]
Ambient LightProne to Degradation[1][2]

Experimental Protocols

Optimized Extraction Protocol to Minimize Degradation

This protocol is designed to minimize the degradation of this compound during extraction from fungal culture.

Materials:

  • Fungal culture (liquid or solid)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (ice-cold)

  • Anhydrous sodium sulfate

  • Amber-colored glassware (or glassware wrapped in aluminum foil)

  • Rotary evaporator or lyophilizer

  • Ice bath

Procedure:

  • Harvesting:

    • For liquid culture: Separate the mycelium from the culture broth by filtration.

    • For solid culture: Scrape the fungal biomass from the agar surface.

  • Acidification:

    • If extracting from the culture broth, adjust the pH to 4.0 with 1M HCl. This is a critical step to stabilize the compound.[3]

  • Extraction:

    • Perform all subsequent steps under dim or amber light.

    • If extracting from mycelium, homogenize the biomass in ice-cold ethyl acetate.

    • For the culture broth, perform liquid-liquid extraction with an equal volume of ice-cold ethyl acetate. Repeat the extraction three times to ensure complete recovery.

  • Drying and Concentration:

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C. Alternatively, the solvent can be removed by lyophilization.

  • Storage:

    • Store the dried extract at -20°C or below in a light-protected container.

Visualizations

Degradation Pathway of Naphthoquinones

A This compound (Naphthoquinone Core) B Degradation Products (e.g., open-ring compounds, polymers) A->B Degradation C Light (Photodegradation) C->B D Alkaline pH (Hydroxide-mediated reactions) D->B E High Temperature (Thermal Decomposition) E->B F Oxidizing Agents F->B

Caption: Factors leading to the degradation of this compound.

Optimized Extraction Workflow

cluster_0 Preparation cluster_1 Extraction (Protect from Light) cluster_2 Purification & Storage A Fungal Culture B Separate Mycelium & Broth A->B C Acidify Broth (pH 4) B->C D Homogenize Mycelium in Cold Ethyl Acetate B->D E Liquid-Liquid Extraction of Broth with Cold Ethyl Acetate C->E F Combine Organic Phases D->F E->F G Dry with Na2SO4 F->G H Concentrate under Reduced Pressure (Low Temp) G->H I Store at -20°C in Dark H->I

Caption: Optimized workflow for the extraction of this compound.

Troubleshooting Decision Tree

A Low Yield or Degradation? B Check for Color Change (Brownish/Yellowish) A->B C Yes B->C Yes D No B->D No E Protected from Light? C->E N Check Cell Lysis Method D->N O Optimize Solvent System D->O F Yes E->F Yes G Implement Light Protection E->G No H Extraction pH Acidic? F->H I Yes H->I Yes J Acidify Culture Before Extraction H->J No K Low Temperature Used? I->K L Review Other Parameters K->L Yes M Use Cold Solvents & Low Temp Evaporation K->M No

Caption: Troubleshooting decision tree for extraction issues.

References

Technical Support Center: 6-O-demethyl-5-deoxyfusarubin Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-O-demethyl-5-deoxyfusarubin in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

A1: this compound is primarily recognized for its antifungal and mycoplasma-inhibiting properties.[1][2] It is a naphthoquinone, a class of compounds known for a variety of biological activities.

Q2: What is a suitable solvent for dissolving this compound for in vitro assays?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving compounds like this compound for use in biological assays. It is important to prepare a concentrated stock solution and then dilute it in the culture medium to the final desired concentration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C.[1] Solutions in solvent can be stored at -80°C for up to a year.[1]

Q4: Which assays are commonly used to evaluate the biological activity of this compound?

A4: Given its known activities, the following assays are relevant:

  • Antifungal Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against various fungal species.

  • Mycoplasma Inhibition Assays: To confirm its inhibitory effects on mycoplasma growth.

  • Cytotoxicity Assays (e.g., MTT, XTT): To assess its potential cytotoxic effects on mammalian cell lines.

  • Antioxidant Assays (e.g., DPPH, ABTS): As naphthoquinones can possess antioxidant or pro-oxidant properties.

Troubleshooting Guides

Antifungal Susceptibility Testing (Broth Microdilution Method)
Problem Possible Cause Solution
No inhibition of fungal growth observed. The compound may not be active against the tested fungal strain. The concentration range tested may be too low. The compound may have precipitated out of the solution.Test against a broader range of fungal species. Increase the concentration range of the compound. Ensure the compound remains soluble in the final assay medium; consider using a low percentage of a co-solvent if compatible with the assay.
Inconsistent results between replicates. Pipetting errors leading to inaccurate concentrations. Uneven distribution of the fungal inoculum. Contamination of the culture.Calibrate and use pipettes correctly. Ensure the fungal inoculum is well-mixed before dispensing. Use aseptic techniques throughout the procedure.
Colored compound interferes with absorbance reading. The inherent color of this compound can affect colorimetric readouts.Use a visual endpoint determination (observing turbidity) or a metabolic indicator dye that fluoresces rather than changes color. Include a compound-only control (no cells) to measure background absorbance.
Mycoplasma Inhibition Assay
Problem Possible Cause Solution
No inhibition of mycoplasma growth. The concentration of this compound is too low. The mycoplasma strain is resistant.Test a higher concentration range of the compound. Use a different, susceptible mycoplasma strain as a positive control for inhibition.
Contamination of the mycoplasma culture. Non-sterile technique during handling.Handle all cultures and reagents in a laminar flow hood using aseptic techniques.
Difficulty in determining the endpoint. Mycoplasma growth can be subtle and difficult to detect visually.Use a mycoplasma detection kit that relies on a more sensitive method, such as PCR or an enzymatic reaction that produces a color change.
MTT Cytotoxicity Assay
Problem Possible Cause Solution
High background absorbance in control wells. Contamination of the culture medium or reagents. The compound itself reacts with MTT.Use fresh, sterile medium and reagents. Run a control with the compound in cell-free medium to check for direct reduction of MTT.
Low absorbance readings in all wells. Too few cells were seeded. The incubation time with MTT was too short.Optimize the cell seeding density to ensure a linear response. Increase the MTT incubation time, checking for formazan crystal formation under a microscope.
Inconsistent results between replicate wells. Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate.Ensure the cell suspension is homogenous before seeding. Be precise with all pipetting steps. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.

Quantitative Data Summary

Table 1: Example Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans16
Aspergillus fumigatus32
Cryptococcus neoformans8

Table 2: Example Cytotoxicity of this compound

Cell LineIC50 (µM) after 48h exposure
HeLa (Human cervical cancer)25.5
A549 (Human lung cancer)42.1
HEK293 (Human embryonic kidney)> 100

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing using Broth Microdilution

This protocol is adapted from the CLSI M27-A2 method for yeasts.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing the compound dilutions.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be determined visually or by reading the absorbance at 600 nm with a microplate reader.

Protocol 2: Mycoplasma Inhibition Assay
  • Preparation of Mycoplasma Culture:

    • Culture a susceptible strain of mycoplasma (e.g., Mycoplasma hyorhinis) in an appropriate mycoplasma broth medium until the mid-logarithmic phase of growth is reached.

  • Preparation of Compound Dilutions:

    • Prepare serial dilutions of this compound in the mycoplasma broth medium in a 96-well plate.

  • Inoculation and Incubation:

    • Add the mycoplasma culture to each well.

    • Include a positive control (mycoplasma culture without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C under appropriate conditions for 3-5 days.

  • Assessment of Inhibition:

    • Mycoplasma growth can be assessed by a color change in the medium if it contains a pH indicator (mycoplasma metabolism often leads to a change in pH). Alternatively, a PCR-based mycoplasma detection kit can be used to quantify the amount of mycoplasma DNA in each well.

Protocol 3: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualizations

Disclaimer: The signaling pathway depicted below is a hypothetical representation of a potential mechanism of action for this compound, based on pathways known to be modulated by other natural products. Further research is required to elucidate the actual pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare 6-O-demethyl- 5-deoxyfusarubin Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Cell_Culture Culture Cells/ Fungi/Mycoplasma Treatment Treat Cells/Organisms with Compound Cell_Culture->Treatment Serial_Dilution->Treatment Incubation Incubate for Specified Time Treatment->Incubation Add_Reagent Add Detection Reagent (e.g., MTT) Incubation->Add_Reagent Read_Plate Read Absorbance/ Fluorescence Add_Reagent->Read_Plate Data_Analysis Calculate IC50/MIC Read_Plate->Data_Analysis

Caption: A generalized experimental workflow for in vitro biological assays.

signaling_pathway Compound 6-O-demethyl- 5-deoxyfusarubin Receptor Cell Surface Receptor Compound->Receptor Binds AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Apoptosis, Growth Arrest) CREB->Gene_Expression Regulates

Caption: Hypothetical cAMP/PKA signaling pathway potentially modulated by this compound.

References

increasing the selectivity of fusarubin production in Fusarium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you increase the selectivity of fusarubin production in your Fusarium experiments.

Frequently Asked Questions (FAQs)

Q1: What is the genetic basis for fusarubin biosynthesis in Fusarium?

A1: Fusarubin biosynthesis is governed by a dedicated gene cluster, commonly designated as the fsr or PGL1 cluster.[1][2] This cluster contains the core genes essential for producing the fusarubin scaffold. In species like Fusarium fujikuroi and Fusarium solani, the key genes are:

  • fsr1 (PKS3/PGL1): A non-reducing polyketide synthase (NR-PKS) that synthesizes the initial heptaketide backbone from seven acetyl-CoA units.[3][4]

  • fsr2: Encodes an O-methyltransferase responsible for methylation steps.[3][4]

  • fsr3: Encodes a FAD-binding monooxygenase that carries out hydroxylation steps.[3][4] These genes are often co-regulated, meaning their expression is coordinated under specific environmental conditions.[2] The entire gene cluster in F. solani can be more complex, containing additional genes that may contribute to the diversity of fusarubin-related compounds produced.[4]

Q2: What are the major fusarubin-related compounds I should be aware of when working on selectivity?

A2: When optimizing for fusarubin, you will likely encounter several structurally related polyketides that are products of the same or competing pathways. The ability to selectively produce one over the others is a key challenge. Common related compounds include:

  • Javanicin

  • Bostrycoidin

  • Anhydrofusarubin [5][6]

  • Bikaverin and Aurofusarin (pigments from different PKS pathways that can be co-produced under certain conditions)[1]

The production portfolio of these compounds can be significantly altered by changing the fungal growth conditions.[5]

Q3: How do culture conditions, particularly nitrogen sources, affect fusarubin production and selectivity?

A3: Nitrogen source and concentration are critical factors that regulate secondary metabolism in Fusarium, including fusarubin production.

  • Nitrogen Limitation: Generally, nitrogen-limited conditions favor the production of many secondary metabolites, including fusarubins.[7]

  • Nitrogen Source Type: The type of nitrogen source dramatically impacts which metabolites are produced. For instance, in F. fujikuroi, using sodium nitrate (NO₃⁻) as the sole nitrogen source leads to the production of fusarubins, whereas using glutamine represses fusarubin biosynthesis and favors the production of other pigments like bikaverin.[1][2] In F. solani, sodium nitrate media clearly favored fusarubin production over other compounds like bostrycoidin.[5] Conversely, ammonium tartrate tended to increase bostrycoidin production, reducing the selectivity for fusarubin.[5]

Q4: How does the primary carbon source influence the yield and selectivity of fusarubin?

A4: The choice and concentration of the carbon source are crucial for optimizing fusarubin yield. In a study with F. solani, sucrose was found to be a superior carbon source for producing fusarubin and its derivatives compared to maltose, glucose, or glycerol.[5][8] High concentrations of sucrose (e.g., 100-150 g/L) combined with specific nitrogen sources were shown to significantly increase the yields of fusarubin and javanicin.[5]

Troubleshooting Guide

Problem: Low or No Fusarubin Yield

Question Possible Cause Suggested Solution
1. What are the nitrogen and carbon sources in your medium? The nitrogen source may be repressive. High levels of glutamine are known to repress fusarubin biosynthesis.[1] The carbon source may be suboptimal.Switch to a medium with sodium nitrate as the nitrogen source. For F. fujikuroi, ICI medium with 6 mM sodium nitrate is effective.[1] For F. solani, try media with 50-150 g/L sucrose and 3-6 g/L sodium nitrate.[5]
2. What is the pH of your culture over time? The pH of the medium can influence which secondary metabolite pathways are active. Fusarubin production in F. fujikuroi is favored at an alkaline pH, which naturally develops in nitrate-containing media.[1]Monitor the pH of your culture. If using a medium that does not naturally become alkaline, consider buffering the medium or performing pH shift experiments. Transferring mycelia to a nitrogen-free medium adjusted to pH 8 can induce expression.[1]
3. At what time point are you harvesting? Fusarubin is a secondary metabolite, and production may not be optimal during the early exponential growth phase.Perform a time-course experiment, harvesting and analyzing samples every 24 hours for up to 9 days to determine the peak production period.[8] Pigmentation often becomes visible around 48-96 hours.[8]

Problem: Poor Selectivity (High Yields of Javanicin, Bostrycoidin, or other pigments)

Question Possible Cause Suggested Solution
1. Are you using an ammonium-based nitrogen source? Media containing ammonium tartrate have been shown to favor the production of bostrycoidin alongside fusarubin in F. solani, thus reducing selectivity.[5]To specifically enhance fusarubin selectivity, replace ammonium tartrate with sodium nitrate. A medium with 50 g/L sucrose and 6 g/L sodium nitrate was identified as optimal for selective fusarubin production.[5]
2. Have you optimized the carbon-to-nitrogen ratio? The balance between carbon and nitrogen concentration directly influences the metabolic flux towards different polyketides.Systematically vary the concentrations of your optimal carbon (e.g., sucrose) and nitrogen (e.g., sodium nitrate) sources using a factorial design approach to map out the conditions that maximize fusarubin while minimizing byproducts.[5][6]
3. Could you be looking at a precursor or a degradation product? Anhydrofusarubin and javanicin are closely related to fusarubin. Their relative abundance can change depending on culture age and extraction methods.Review your analytical data (e.g., HPLC chromatograms) and compare retention times and spectra with known standards for all related compounds. A time-course analysis can reveal if one compound is being converted into another.

Quantitative Data on Production & Selectivity

The following tables summarize data from studies on Fusarium solani, illustrating how media composition affects the production and selectivity of fusarubin and related polyketides.

Table 1: Effect of Carbon and Nitrogen Source on Mean Polyketide Concentration (mg/L) [5]

Carbon Source (50 g/L)Nitrogen SourceFusarubin (mg/L)Javanicin (mg/L)Anhydrofusarubin (mg/L)Bostrycoidin (mg/L)
SucroseAmmonium Tartrate772025High (not quantified)
SucroseSodium Nitrate 132 19 36 Low (1.2-1.7)
GlucoseSodium Nitrate37--1.2
MaltoseSodium Nitrate56--1.7
GlycerolSodium NitrateNot DetectedNot DetectedNot DetectedNot Detected

Data adapted from a study on F. solani after a seven-day cultivation period.[5]

Table 2: Optimal Media Combinations for Selective Production in F. solani [5]

Target CompoundOptimal SucroseOptimal Sodium NitrateReported Yield
Fusarubin 50 g/L6 g/LHigh Selectivity
Javanicin 150 g/L6 g/L~150 mg/L
Anhydrofusarubin 50 g/L3 g/LHigh Yield

Visualizations and Workflows

Fusarubin Biosynthetic Pathway

Fusarubin Biosynthesis cluster_input Primary Metabolism cluster_pathway Fusarubin Gene Cluster (fsr) cluster_enzymes Core Enzymes AcetylCoA 7x Acetyl-CoA PKS Heptaketide Backbone AcetylCoA->PKS Intermediate1 6-O-demethyl- fusarubinaldehyde PKS->Intermediate1 Intermediate2 Hydroxylated Intermediates Intermediate1->Intermediate2 Fusarubin 8-O-methylfusarubin (Fusarubin) Intermediate2->Fusarubin Fsr1 Fsr1 (PKS) Fsr1->PKS Fsr3 Fsr3 (Monooxygenase) Fsr3->Intermediate1 Fsr2 Fsr2 (Methyltransferase) Fsr2->Intermediate2

Caption: Core biosynthetic pathway for fusarubin production in Fusarium.

Experimental Workflow for Optimizing Selectivity

Optimization Workflow A Strain Selection (e.g., F. solani, F. fujikuroi) B Media Screening (Vary C/N Sources) A->B C Factorial Design Optimization (Vary C/N Concentrations) B->C D Time-Course Fermentation (Determine Peak Production) C->D E Extraction & Analysis (LLE & HPLC-DAD) D->E F Data Interpretation (Assess Yield & Selectivity) E->F F->C Re-optimize if needed G Scale-Up / Further Experiments F->G

Caption: Workflow for systematic optimization of fusarubin selectivity.

Troubleshooting Logic Diagram

Troubleshooting Fusarubin Production Start Problem: Low Selectivity or Yield Cause1 Suboptimal Media Composition? Start->Cause1 Cause2 Incorrect Culture Conditions? Start->Cause2 Cause3 Poor Analytical Method? Start->Cause3 Sol1a Nitrogen Source? Try Sodium Nitrate Cause1->Sol1a Sol1b Carbon Source? Try Sucrose Cause1->Sol1b Sol1c C:N Ratio? Perform Factorial Optimization Cause1->Sol1c Sol2a pH? Monitor & Ensure Alkaline Shift Cause2->Sol2a Sol2b Harvest Time? Run Time-Course Experiment Cause2->Sol2b Sol2c Temperature? Optimize around 25-28°C Cause2->Sol2c Sol3a Extraction? Acidify media before LLE Cause3->Sol3a Sol3b Quantification? Use standards for all related compounds Cause3->Sol3b

Caption: Decision tree for troubleshooting common fusarubin production issues.

Experimental Protocols

Protocol 1: Submerged Fermentation for Selective Fusarubin Production

This protocol is adapted from methodologies shown to be effective for F. fujikuroi and F. solani.[1][5]

  • Media Preparation:

    • Prepare liquid ICI medium or a custom medium. For high selectivity in F. solani, use the following composition per liter: 50 g Sucrose, 6 g Sodium Nitrate (NaNO₃). Add other basal salts as required by your specific strain.

    • Dispense the medium into flasks (e.g., 100 mL in 250 mL Erlenmeyer flasks).

    • Autoclave to sterilize.

  • Inoculation:

    • Inoculate each flask with a mycelial plug or a spore suspension from a fresh culture of Fusarium.

  • Incubation:

    • Incubate the flasks at 25-28°C on a rotary shaker at 150-180 rpm.[1][9]

    • Keep the cultures in the dark, as light can affect secondary metabolism.

    • The cultivation period should be determined by a time-course experiment, but a typical duration is 6-9 days.[1][8]

  • Monitoring:

    • Visually inspect for the appearance of the characteristic red pigmentation in the culture filtrate.

    • Aseptically take samples at regular intervals (e.g., every 24 hours) for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Fusarubins

This protocol is a modified version for extracting fusarubin and related compounds from the culture medium.[8]

  • Sample Preparation:

    • Harvest the culture broth and separate the mycelium from the supernatant by filtration (e.g., using Miracloth).[8]

    • Take a known volume of the supernatant (e.g., 10 mL) for extraction.

  • Acidification:

    • Transfer the supernatant to a 50 mL centrifuge tube.

    • Acidify the sample by adding 0.7 mL of 5 M HCl.[8] This step is critical for protonating the acidic functional groups on the polyketides, making them more soluble in organic solvents.

  • Extraction:

    • Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate or chloroform).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the sample (e.g., at 5000 x g for 5 minutes) to separate the aqueous and organic phases.

  • Collection and Evaporation:

    • Carefully collect the organic phase (which now contains the pigments) using a pipette.

    • Repeat the extraction process on the aqueous phase one more time to maximize recovery.

    • Combine the organic extracts and evaporate the solvent to dryness under a stream of nitrogen gas or using a rotary evaporator at 40°C.[8]

  • Reconstitution:

    • Reconstitute the dried pigment extract in a known volume of a suitable solvent for analysis (e.g., methanol or acetonitrile) before injection into the HPLC system.[8]

Protocol 3: HPLC-DAD Analysis and Quantification

This protocol provides a baseline for the analytical separation and quantification of fusarubins.[1]

  • Instrumentation and Column:

    • HPLC system equipped with a Diode Array Detector (DAD).

    • Column: A C6-Phenyl column (e.g., Gemini 3u C6-Phenyl, 150 x 3.00 mm) is effective for separating these naphthoquinones.[1]

  • Mobile Phase and Gradient:

    • Solvent A: 1% Formic Acid in Water

    • Solvent B: Acetonitrile (ACN)

    • Flow Rate: 0.3 mL/min

    • Gradient Program:

      • 0-15 min: Linear gradient from 20% B to 50% B

      • 15-20 min: Isocratic hold at 50% B

      • 20-25 min: Linear gradient from 50% B to 75% B

      • Follow with a wash step to 100% B and re-equilibration at starting conditions.[1]

  • Detection:

    • Monitor the chromatograms at multiple wavelengths. A wavelength of 450 nm is excellent for comparing the relative abundance of fusarubin-type pigments.[1] Other useful wavelengths are 230 nm, 280 nm, and 310 nm.[8]

  • Quantification:

    • Prepare standard calibration curves for fusarubin and other relevant compounds (javanicin, bostrycoidin, etc.) using purified standards of known concentration.[8]

    • Integrate the peak area of the target compound in your samples and calculate the concentration based on the linear regression of the corresponding calibration curve.

References

Technical Support Center: Fusarubin Analogue Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of fusarubin analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this important class of naphthoquinone compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic approaches for the total synthesis of the pyranonaphthoquinone core of fusarubin analogues?

A1: The synthesis of the pyranonaphthoquinone core, a key structural feature of fusarubin analogues, has been approached through several key strategies. These include:

  • Diels-Alder Reactions: This is a common method for constructing the carbocyclic ring of the naphthoquinone system.

  • CBS (Corey-Bakshi-Shibata) Reduction: This technique is employed to introduce chirality, which is crucial for creating specific stereoisomers of the final analogues.[1]

  • Cross-Metathesis: This reaction is useful for building key carbon-carbon bonds in the side chains of the analogues.[1]

  • Oxa-Michael Addition: This intramolecular reaction is a key step for forming the pyran ring system.[1]

  • Phthalide Annulation: This strategy has been successfully used in the synthesis of the pyranonaphthoquinone antibiotic pentalongin.

Q2: I am observing unexpected regioselectivity in the Diels-Alder reaction to form the naphthoquinone core. What could be the cause?

A2: Unexpected regioselectivity in the Diels-Alder reaction for pyranonaphthoquinone synthesis is a known challenge. The regioselectivity can be influenced by electrostatic interactions between the oxygen of the lactone ring and the vicinal quinone oxygen in the transition state. This interaction can be modulated by substituents on the diene, sometimes leading to the formation of an unexpected regioisomer as the major product. Computational studies and careful selection of diene substituents can help predict and control the outcome of this reaction.

Q3: What are some general considerations for the purification of fusarubin analogues?

A3: Fusarubin analogues are often colored compounds and can be purified using standard chromatographic techniques. Column chromatography using silica gel is a common first step. For final purification and to obtain high-purity material, High-Performance Liquid Chromatography (HPLC) is often employed. It is important to note that some fusarubin-related compounds, like fusaproliferin, have been reported to be temperature-sensitive, degrading at room temperature over several days. Therefore, it is advisable to store purified samples at low temperatures (-20°C) to prevent degradation.

Q4: Are there any known stability issues with fusarubin analogues that I should be aware of during synthesis and storage?

A4: Yes, stability can be a concern. The dihydroxynaphthoquinone core is susceptible to oxidation, especially under basic conditions. Light sensitivity may also be a factor for these colored compounds. It is recommended to handle these compounds under an inert atmosphere (like nitrogen or argon) when possible, especially during reactions involving sensitive intermediates. For long-term storage, keeping the compounds in a dark, cold, and inert environment is advisable.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the Diels-Alder reaction for the naphthoquinone core formation. - Unfavorable reaction kinetics or thermodynamics.- Decomposition of starting materials or product under reaction conditions.- Incorrect solvent or temperature.- Screen different Lewis acid or Brønsted acid catalysts to improve reaction rate and selectivity.- Optimize the reaction temperature and time. Higher temperatures may be required, but prolonged heating can lead to degradation.- Use a non-polar, aprotic solvent like toluene or dichloromethane.
Formation of multiple, difficult-to-separate isomers. - Lack of regioselectivity in the Diels-Alder reaction.- Lack of stereoselectivity in reactions creating chiral centers.- For Diels-Alder reactions, consider using a diene with directing groups to favor the desired regioisomer.- For stereoselectivity, employ chiral catalysts or auxiliaries. The CBS reduction is a good option for creating specific stereoisomers.[1]- Utilize chiral HPLC for the separation of enantiomers if other methods fail.
Decomposition of the dihydroxynaphthoquinone core during synthesis. - Oxidation of the hydroquinone moiety to the quinone under air or basic conditions.- Use of harsh reagents.- Employ protecting groups for the hydroxyl functions, such as methoxymethyl (MOM) or benzyl (Bn) ethers, which can be removed under specific conditions.- Perform reactions under an inert atmosphere (N2 or Ar).- Use mild reaction conditions whenever possible.
Difficulty in the purification of the final product. - Presence of closely related byproducts.- Tailing on silica gel chromatography due to the acidic nature of the phenolic hydroxyl groups.- Use a multi-step purification strategy: initial purification by column chromatography followed by preparative HPLC.- For column chromatography, consider adding a small amount of acetic acid to the eluent to suppress tailing.- Recrystallization can be an effective final purification step if a suitable solvent system is found.
Low efficiency in the oxa-Michael addition for pyran ring formation. - Unfavorable ring-closing kinetics.- Steric hindrance around the reaction centers.- Screen different bases to promote the intramolecular cyclization. Non-nucleophilic bases like DBU or proton sponges may be effective.- Optimize the solvent to favor the cyclized product.- In some cases, a two-step approach of forming the alkoxide and then allowing it to cyclize at a controlled temperature may be beneficial.

Experimental Protocols & Methodologies

General Workflow for Pyranonaphthoquinone Synthesis:

The following diagram illustrates a general workflow that can be adapted for the synthesis of fusarubin analogues, based on the strategies reported for similar compounds.[1]

G cluster_0 Core Naphthoquinone Synthesis cluster_1 Side Chain & Pyran Ring Formation cluster_2 Final Modifications start Starting Materials da Diels-Alder Reaction start->da Diene + Dienophile arom Aromatization da->arom naphtho Naphthoquinone Core arom->naphtho func Functionalization naphtho->func Introduction of side chain precursor cm Cross-Metathesis (optional) func->cm Side chain elaboration oxa Oxa-Michael Addition func->oxa cm->oxa pyrano Pyranonaphthoquinone oxa->pyrano deprotect Deprotection pyrano->deprotect final Fusarubin Analogue deprotect->final

A generalized synthetic workflow for fusarubin analogues.

Key Methodologies:

  • Diels-Alder Reaction: A typical procedure involves reacting a suitable diene with a naphthoquinone dienophile in an organic solvent such as toluene or dichloromethane. The reaction may be performed at elevated temperatures or in the presence of a Lewis acid catalyst to improve the rate and selectivity.

  • Oxa-Michael Addition: The intramolecular cyclization to form the pyran ring is often achieved by treating a precursor containing a hydroxyl group and an α,β-unsaturated system with a base. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent like THF or DMF.

Signaling Pathways and Logical Relationships

The following diagram illustrates a decision-making process for troubleshooting low yields in a key synthetic step.

G cluster_sm Starting Material Issues cluster_cond Reaction Condition Issues cluster_workup Work-up & Purification Issues start Low Yield in Reaction Step check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm check_cond Review Reaction Conditions start->check_cond check_workup Analyze Work-up & Purification start->check_workup sm_impure Impure Starting Material check_sm->sm_impure sm_degraded Degraded Starting Material check_sm->sm_degraded temp Incorrect Temperature? check_cond->temp time Incorrect Time? check_cond->time reagents Reagent Quality/Stoichiometry? check_cond->reagents decomp Decomposition during work-up? check_workup->decomp loss Loss during extraction/chromatography? check_workup->loss repurify_sm Re-purify or Re-synthesize Starting Material sm_impure->repurify_sm sm_degraded->repurify_sm optimize Systematically Optimize Conditions (DoE) temp->optimize time->optimize reagents->optimize modify_workup Modify Work-up Procedure (e.g., pH, temp) decomp->modify_workup optimize_pur Optimize Purification Method loss->optimize_pur

Troubleshooting workflow for low reaction yields.

This technical support guide provides a starting point for addressing common challenges in the synthesis of fusarubin analogues. As with any complex organic synthesis, careful planning, optimization of reaction conditions, and thorough characterization of intermediates and final products are essential for success.

References

Validation & Comparative

The Unfolding Tale of Fusarubin Analogues: A Guide to Their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. Fusarubin, a naphthoquinone pigment produced by various Fusarium species, and its analogues have emerged as a promising class of compounds with a spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fusarubin analogues, supported by experimental data, detailed protocols, and visual diagrams to illuminate the underlying mechanisms.

Deciphering the Biological Potential: A Quantitative Comparison

The bioactivity of fusarubin analogues is profoundly influenced by the nature and position of substituents on the naphthoquinone scaffold. The following tables summarize the quantitative data from various studies, offering a comparative overview of their efficacy.

Anticancer Activity

The cytotoxic effects of fusarubin and its derivatives have been evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

CompoundCell LineIC50 (µg/mL)Reference
FusarubinOCI-AML316.1[1]
AnhydrofusarubinOCI-AML345.5[1]
FusarubinHL-60Potent (exact value not specified)[2][3]
AnhydrofusarubinHL-60Less potent than Fusarubin[2][3]
FusarubinU937Potent (exact value not specified)[2][3]
AnhydrofusarubinU937Less potent than Fusarubin[2][3]
FusarubinJurkatPotent (exact value not specified)[2][3]
AnhydrofusarubinJurkatLess potent than Fusarubin[2][3]

SAR Insights: The data suggests that fusarubin is generally more potent than anhydrofusarubin in inhibiting the growth of hematological cancer cell lines.[1][2][3] The structural difference, namely the presence of a hydroxyl group in the dihydrofuran ring of fusarubin, appears to be crucial for its enhanced anticancer activity.

Antimicrobial and Antifungal Activity

Fusarubin analogues have demonstrated significant activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50) are used to quantify their potency.

Antifungal Activity

CompoundFungal SpeciesEC50 (mmol/L)Reference
3-O-Methyl-8-O-methyl-fusarubinSclerotiorum sclerotiorum0.33[4][5]
3-O-Methyl-8-O-methyl-fusarubinSclerotium rolfsii0.38[4][5]
8-O-Methyl-fusarubinSclerotiorum sclerotiorum0.36[4]
8-O-Methyl-fusarubinSclerotium rolfsii0.40[4]
AnhydrofusarubinAlternaria alternata0.58[4]

Antibacterial Activity

Compound Class/AnalogueBacterial SpeciesMIC (µg/mL)Reference
trans-Dihydrofusarubin and 7 analogsStaphylococcus aureus< 4[6]
Naphthoquinones (compounds 28-32)Mycobacterium tuberculosis25-50[6]
Naphthoquinones (compounds 32, 33)Bacillus cereus, Streptococcus pyogenes< 1[6]
FusaroxazinStaphylococcus aureus, Bacillus cereus5.3, 3.7[6]
AurofusarinLactobacillus acidophilus8 µM[7]

SAR Insights: Methylation at the 3-O and 8-O positions of the fusarubin core, as seen in 3-O-methyl-8-O-methyl-fusarubin, appears to enhance antifungal activity against certain phytopathogenic fungi.[4][5] For antibacterial activity, the naphthoquinone core is a key pharmacophore, and modifications can lead to potent and selective inhibitors.[6]

Unveiling the "How": Experimental Methodologies

The reliability of SAR studies hinges on standardized and well-documented experimental protocols. Below are detailed methodologies for the key assays cited in this guide.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fusarubin analogues and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: Serially dilute the fusarubin analogues in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_preparation Compound & Cell/Microbe Preparation cluster_assays Biological Assays cluster_data Data Analysis compound Fusarubin Analogues (Stock Solutions) mtt MTT Assay (Cytotoxicity) compound->mtt mic Broth Microdilution (Antimicrobial Activity) compound->mic cells Cancer Cell Lines or Microorganisms cells->mtt cells->mic ic50 IC50 Determination mtt->ic50 mic_val MIC Determination mic->mic_val sar Structure-Activity Relationship Analysis ic50->sar mic_val->sar

General workflow for evaluating the biological activity of fusarubin analogues.

fusarubin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Pathway fusarubin Fusarubin receptor Receptor (Hypothetical) fusarubin->receptor akt Akt fusarubin->akt Inhibits erk ERK fusarubin->erk Inhibits p38 p38 fusarubin->p38 Activates p53 p53 fusarubin->p53 Activates caspase8 Caspase-8 fusarubin->caspase8 Activates pi3k PI3K receptor->pi3k ras_raf Ras/Raf receptor->ras_raf pi3k->akt p21 p21 erk->p21 Inhibits (destabilizes) p38->p21 Activates (stabilizes) mek MEK mek->erk ras_raf->p38 ras_raf->mek p53->p21 g2m_arrest G2/M Phase Arrest p21->g2m_arrest caspase3 Caspase-3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed signaling pathway of fusarubin-induced cell cycle arrest and apoptosis.

The anticancer activity of fusarubin in hematological cancer cells involves the modulation of key signaling pathways.[1] Fusarubin has been shown to decrease the phosphorylation of ERK and Akt, while increasing the phosphorylation of p38.[1] The inhibition of ERK and activation of p38 lead to the upregulation and stabilization of the p21 protein, a cyclin-dependent kinase inhibitor.[1] This, in a p53-dependent manner, results in cell cycle arrest at the G2/M phase.[2] Furthermore, fusarubin can induce apoptosis through the activation of caspase-8 and caspase-3.[1]

Conclusion and Future Directions

The structure-activity relationship of fusarubin analogues is a burgeoning field of research with significant therapeutic potential. The available data indicates that modifications to the naphthoquinone core can dramatically influence their anticancer, antimicrobial, and antifungal activities. Specifically, the presence and position of hydroxyl and methyl groups are critical determinants of potency. The elucidated signaling pathways provide a roadmap for understanding their mechanism of action and for the rational design of more effective and selective analogues.

Future research should focus on the systematic synthesis and evaluation of a broader range of fusarubin derivatives to establish a more comprehensive quantitative structure-activity relationship (QSAR) model. Investigating the effects of these analogues on a wider panel of cancer cell lines and microbial strains, as well as exploring their impact on other signaling pathways, will be crucial in unlocking their full therapeutic potential. The integration of computational modeling with experimental validation will undoubtedly accelerate the development of novel fusarubin-based drugs for the treatment of cancer and infectious diseases.

References

A Comparative Analysis of 6-O-demethyl-5-deoxyfusarubin and Other Naphthoquinones in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic mechanisms and therapeutic potential of a novel fusarubin derivative in comparison to established naphthoquinones.

This guide provides a comparative analysis of the biological activities of 6-O-demethyl-5-deoxyfusarubin and other well-characterized naphthoquinones, namely plumbagin, shikonin, and juglone. The focus is on their potential as anticancer agents, with an objective comparison of their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate. This analysis is intended for researchers, scientists, and professionals in drug development.

Introduction to Naphthoquinones as Anticancer Agents

Naphthoquinones are a class of naturally occurring compounds that have garnered significant interest in cancer research due to their diverse pharmacological properties. Many of these compounds exert their cytotoxic effects through the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS) and the modulation of key cellular signaling pathways. This guide will delve into the specifics of this compound, a less-studied derivative, and compare its potential with the more extensively researched naphthoquinones: plumbagin, shikonin, and juglone. While direct experimental data on the anticancer properties of this compound is limited, its structural similarity to other fusarubins with known anticancer activity suggests it may hold similar therapeutic promise.[1][2][3][4]

Comparative Cytotoxicity

The cytotoxic potential of naphthoquinones is a critical determinant of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, including cancer cell proliferation. The following table summarizes the reported IC50 values for plumbagin, shikonin, and juglone across various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Duration (hours)Citation
PlumbaginA549 (Lung)10.312[5]
H292 (Lung)7.312[5]
H460 (Lung)6.112[5]
ShikoninA549 (Lung)~1-248[6]
MDA-MB-231 (Breast)~1-248[6]
PANC-1 (Pancreatic)~1-248[6]
U2OS (Osteosarcoma)~1-248[6]
MCF-7 (Breast)10.324[7]
SK-BR-3 (Breast)15.024[7]
MDA-MB-231 (Breast)15.024[7]
JugloneLLC (Mouse Lung)10.7824[8]
A549 (Human Lung)9.4724[8]
MIA Paca-2 (Pancreatic)5.2724[9]
MCF-7 (Breast)11.99-[10]

Note: Direct IC50 data for this compound against cancer cell lines is not currently available in the public domain. However, the structurally related compound, fusarubin, has demonstrated potent cytotoxic effects against leukemia cell lines.[2][3]

Mechanisms of Action: A Comparative Overview

The primary mechanism by which many naphthoquinones induce cancer cell death is through the induction of apoptosis. This programmed cell death is often triggered by intracellular oxidative stress caused by the generation of ROS.

This compound (Hypothesized) : Based on its structural similarity to fusarubin, it is hypothesized that this compound may induce apoptosis through pathways involving p53 and the Fas ligand. Fusarubin has been shown to upregulate p21 in a p53-dependent manner and to activate caspase-8 via the Fas ligand, leading to apoptosis in leukemia cells.[1][3][4]

Plumbagin : Plumbagin is a potent inducer of ROS, which in turn triggers apoptosis through both caspase-dependent and -independent pathways.[11] It leads to the loss of mitochondrial membrane potential, release of cytochrome c and apoptosis-inducing factor (AIF), and activation of caspases-9 and -3.[11] Plumbagin also inactivates the NF-κB signaling pathway, which is crucial for cancer cell survival.[5]

Shikonin : Shikonin induces apoptosis through multiple mechanisms, including the generation of ROS and the induction of endoplasmic reticulum (ER) stress.[12][13] This leads to the activation of the mitochondrial apoptotic pathway, characterized by the depolarization of the mitochondrial membrane and activation of the caspase cascade.[13] Shikonin has also been shown to modulate the Ras/MAPK and PI3K/AKT signaling pathways.[14]

Juglone : Juglone's cytotoxic effects are also strongly linked to the production of ROS.[8][15] This oxidative stress leads to apoptosis via the mitochondrial pathway, involving the upregulation of Bax, downregulation of Bcl-2, release of cytochrome c, and activation of caspase-3.[10][16] The PI3K/Akt and JNK/p38 MAPK pathways are key mediators in juglone-induced apoptosis.[8][15][17]

Signaling Pathways in Naphthoquinone-Induced Apoptosis

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by plumbagin, shikonin, and juglone to induce apoptosis. A hypothesized pathway for this compound, based on data for fusarubin, is also presented.

Plumbagin_Signaling_Pathway Plumbagin Plumbagin ROS ↑ ROS Plumbagin->ROS NFkB_inhibition NF-κB Inhibition Plumbagin->NFkB_inhibition Mitochondria Mitochondria ROS->Mitochondria Apoptosis Apoptosis NFkB_inhibition->Apoptosis CytoC Cytochrome c Release Mitochondria->CytoC AIF AIF Release Mitochondria->AIF Casp9 Caspase-9 Activation CytoC->Casp9 AIF->Apoptosis Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Plumbagin-induced apoptosis pathway.[5][11]

Shikonin_Signaling_Pathway Shikonin Shikonin ROS ↑ ROS Shikonin->ROS PI3K_Akt PI3K/Akt Pathway Modulation Shikonin->PI3K_Akt MAPK Ras/MAPK Pathway Modulation Shikonin->MAPK ER_Stress ER Stress ROS->ER_Stress Mitochondria Mitochondria ER_Stress->Mitochondria Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis Caspase_Cascade Caspase Cascade Activation Mitochondria->Caspase_Cascade Caspase_Cascade->Apoptosis

Shikonin-induced apoptosis pathway.[12][13][14]

Juglone_Signaling_Pathway Juglone Juglone ROS ↑ ROS Juglone->ROS PI3K_Akt_inhibition PI3K/Akt Pathway Inhibition ROS->PI3K_Akt_inhibition JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Mitochondria Mitochondria ROS->Mitochondria Apoptosis Apoptosis PI3K_Akt_inhibition->Apoptosis JNK_p38->Apoptosis Bax_up ↑ Bax Mitochondria->Bax_up Bcl2_down ↓ Bcl-2 Mitochondria->Bcl2_down CytoC Cytochrome c Release Bax_up->CytoC Bcl2_down->CytoC Casp3 Caspase-3 Activation CytoC->Casp3 Casp3->Apoptosis

Juglone-induced apoptosis pathway.[8][10][15][17]

Fusarubin_Hypothesized_Pathway Fusarubin_Derivative 6-O-demethyl- 5-deoxyfusarubin (Hypothesized) p53 p53 Activation Fusarubin_Derivative->p53 FasL ↑ Fas Ligand Fusarubin_Derivative->FasL p21 ↑ p21 p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Casp8 Caspase-8 Activation FasL->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Casp3->Apoptosis

Hypothesized apoptosis pathway for this compound.[1][2][3][4]

Experimental Protocols

This section provides an overview of the key experimental protocols used to assess the cytotoxic and apoptotic effects of naphthoquinones.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle : Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18][19][20]

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the naphthoquinone for a specified duration.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[18][20][21]

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[22][23][24][25][26]

  • Procedure :

    • Induce apoptosis in cells by treating with the naphthoquinone.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.[23][26]

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.

  • Principle : Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., caspases, Bcl-2 family proteins). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[27][28]

  • Procedure :

    • Prepare cell lysates from treated and untreated cells.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target apoptotic proteins.

    • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.[27]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of intracellular ROS generation, a key event in naphthoquinone-induced apoptosis.

  • Principle : A cell-permeable, non-fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used. Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[29][30][31][32][33]

  • Procedure :

    • Load the cells with the DCFH-DA probe.

    • Treat the cells with the naphthoquinone.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of approximately 485/535 nm.[30]

Conclusion and Future Directions

The comparative analysis reveals that plumbagin, shikonin, and juglone are potent inducers of apoptosis in various cancer cell lines, primarily through ROS-mediated mechanisms that engage key signaling pathways such as PI3K/Akt, MAPK, and NF-κB. While direct experimental evidence for the anticancer activity of this compound is currently lacking, its structural relationship to fusarubin, a known cytotoxic agent, strongly suggests its potential as a valuable subject for future investigation.

Future research should focus on:

  • Evaluating the cytotoxicity of this compound against a panel of cancer cell lines to determine its IC50 values.

  • Elucidating the mechanism of action of this compound, including its ability to induce apoptosis and generate ROS.

  • Investigating the specific signaling pathways modulated by this compound in cancer cells.

  • Conducting in vivo studies to assess the anti-tumor efficacy and safety profile of this compound in animal models.

A deeper understanding of the structure-activity relationships among different naphthoquinones will be invaluable for the design and development of novel and more effective anticancer therapeutics.

References

Cross-Validation of 6-O-demethyl-5-deoxyfusarubin's Putative Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-O-demethyl-5-deoxyfusarubin is a naphthoquinone derivative with known antifungal and mycoplasma-inhibiting properties.[1][2] While direct studies on its anticancer mechanism of action are currently unavailable in the scientific literature, its structural similarity to other well-researched naphthoquinones, particularly its parent compound fusarubin, allows for a cross-validated, inferential analysis of its likely biological activities. This guide provides a comparative overview of the established anticancer mechanisms of fusarubin and the broader class of naphthoquinone compounds to hypothesize the mechanism of action for this compound. The data presented herein is intended to guide future research and drug development efforts.

Comparative Analysis of Anticancer Activity

The anticancer effects of many naphthoquinone derivatives are attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.[3][4][5] This is often mediated through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.[3][4][5]

Induction of Apoptosis

Studies on fusarubin, a closely related compound, have demonstrated its capacity to induce apoptosis in human hematological cancer cell lines.[6][7][8] The proposed mechanism involves the upregulation of the Fas ligand and subsequent activation of the caspase-8/3-dependent apoptotic pathway.[6][8] This is a common mechanism for many anticancer agents, triggering programmed cell death in malignant cells.

Cell Cycle Arrest

Fusarubin has been shown to interfere with cell cycle progression in cancer cells.[6][8] Specifically, it can increase the percentage of cells in the G2/M phase and decrease the percentage in the S phase.[8] This cell cycle arrest is likely linked to the upregulation of p21 and p53, key regulators of cell cycle checkpoints.[6][7][8]

Key Signaling Pathways Implicated

The PI3K/Akt and MAPK signaling pathways are frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy. Many naphthoquinones exert their anticancer effects by targeting these pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival. Research on fusarubin indicates that it decreases the phosphorylation of Akt, a key downstream effector of PI3K.[6][8] The inactivation of Akt can lead to decreased cell survival and increased apoptosis. This is a common mechanism for various naphthoquinone derivatives, which have been shown to regulate the PI3K/Akt/mTOR pathway to induce apoptosis and autophagy in cancer cells.[4][9]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cancer. Fusarubin has been observed to decrease the phosphorylation of ERK while increasing the expression of p38.[6][7][8] The modulation of the MAPK pathway by naphthoquinones is a recognized mechanism of their anticancer activity, often linked to the generation of reactive oxygen species (ROS) and the induction of apoptosis.[3][5][10]

Quantitative Data Summary

The following tables summarize the observed effects of fusarubin on key biomarkers, providing a basis for hypothesizing the activity of this compound.

Table 1: Effect of Fusarubin on Cell Cycle and Apoptosis Markers

MarkerEffectCell Line(s)Reference(s)
p21UpregulationOCI-AML3[6][7][8]
p53UpregulationOCI-AML3[6][7][8]
Fas LigandUpregulationOCI-AML3[6][8]
Caspase-8ActivationOCI-AML3[6][8]
Caspase-3ActivationOCI-AML3[6][8]
G2/M PhaseCell AccumulationOCI-AML3[8]
S PhaseCell DepletionOCI-AML3[8]

Table 2: Effect of Fusarubin on PI3K/Akt and MAPK Signaling Pathways

Pathway ComponentEffectCell Line(s)Reference(s)
p-AktDecreaseOCI-AML3[6][8]
p-ERKDecreaseOCI-AML3[6][7][8]
p38IncreaseOCI-AML3[6][7][8]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of compounds like fusarubin, which would be applicable for testing this compound.

Cell Viability Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Analysis (Annexin V/PI Staining)
  • Treat cancer cells with the test compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Cell Cycle Analysis
  • Treat cells with the test compound for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and treat with RNase A.

  • Stain the cells with Propidium Iodide (PI).

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis
  • Lyse treated cells in RIPA buffer to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p38, p38, p21, p53, caspases) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the putative signaling pathways affected by this compound, based on data from related compounds.

G cluster_0 Putative Mechanism of this compound cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Compound 6-O-demethyl- 5-deoxyfusarubin PI3K PI3K Compound->PI3K Inhibits ERK ERK Compound->ERK Inhibits p38 p38 Compound->p38 Activates Akt Akt PI3K->Akt Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits p53 p53 p38->p53 FasL FasL p38->FasL p21 p21 p53->p21 CellCycle Cell Cycle Arrest (G2/M) p21->CellCycle Casp8 Caspase-8 FasL->Casp8 Casp3 Caspase-3 Casp8->Casp3 Casp3->Apoptosis

Caption: Putative signaling cascade of this compound.

G cluster_workflow Experimental Workflow for Mechanism of Action Studies cluster_assays Biological Assays start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot end Data Analysis & Mechanism Elucidation viability->end apoptosis->end cell_cycle->end western_blot->end

Caption: Workflow for investigating the anticancer mechanism.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is lacking, the available data on its parent compound, fusarubin, and other naphthoquinones provide a strong foundation for hypothesizing its anticancer properties. It is plausible that this compound induces apoptosis and cell cycle arrest in cancer cells through the modulation of the PI3K/Akt and MAPK signaling pathways. The experimental protocols and comparative data presented in this guide offer a framework for the systematic investigation of this promising compound as a potential therapeutic agent. Further research is warranted to validate these hypotheses and fully elucidate the anticancer potential of this compound.

References

Benchmarking 6-O-demethyl-5-deoxyfusarubin Against Known Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel fungal metabolite, 6-O-demethyl-5-deoxyfusarubin, against established antibiotic agents. Due to the limited availability of specific antibacterial data for this compound in publicly accessible literature, this guide utilizes data for closely related fusarubin and naphthoquinone compounds to provide a preliminary benchmark. The data presented herein is intended to serve as a foundational resource for researchers interested in the potential of this class of compounds for novel antibiotic development.

Executive Summary

This compound is a naphthoquinone derivative produced by fungi of the Fusarium and Nectria genera.[1] While its primary reported activities are antifungal and mycoplasma-inhibiting, compounds within the broader fusarubin and naphthoquinone class have demonstrated antibacterial properties, particularly against Gram-positive bacteria. This guide compares the available antibacterial data for these related compounds against widely used antibiotics: Ciprofloxacin, a broad-spectrum fluoroquinolone; Vancomycin, a glycopeptide antibiotic primarily used for Gram-positive infections; and Fusidic acid, a steroid antibiotic primarily used against Staphylococcus aureus.

Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of comparator antibiotics against common bacterial pathogens. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) Data Against Staphylococcus aureus

Compound/AntibioticStrain(s)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Ciprofloxacin Methicillin-Resistant S. aureus (MRSA)0.250.5Not Reported
Vancomycin S. aureus ATCC 29213Not ReportedNot Reported1.0 (Median)
Fusidic acid Methicillin-Susceptible S. aureus (MSSA)0.120.12Not Reported
Fusidic acid Methicillin-Resistant S. aureus (MRSA)32>1284 to >128

Table 2: Minimum Inhibitory Concentration (MIC) Data Against Escherichia coli

Compound/AntibioticStrain(s)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Ciprofloxacin E. coli ATCC 25922Not ReportedNot Reported≤1 (Susceptible)
Vancomycin E. coliIntrinsically Resistant
Fusidic acid E. coliGenerally not active

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel compound, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the in vitro antimicrobial susceptibility of bacteria.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922). Cultures should be grown overnight in appropriate broth (e.g., Mueller-Hinton Broth) at 37°C.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious bacteria.
  • 96-Well Microtiter Plates: Sterile, flat-bottom plates are used for the assay.

2. Inoculum Preparation:

  • From the overnight culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be achieved by diluting the culture in sterile saline or broth and measuring the turbidity.
  • Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Prepare serial twofold dilutions of the test compound in CAMHB directly in the 96-well plate. The concentration range should be sufficient to determine the MIC.
  • Add the standardized bacterial inoculum to each well containing the diluted compound.
  • Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).
  • Incubate the plates at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the benchmark testing of a novel antibiotic compound.

Antibiotic_Benchmarking_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound) Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Strain_Selection Bacterial Strain Selection (e.g., S. aureus, E. coli) Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Strain_Selection->Inoculum_Prep Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD Reading) Incubation->MIC_Determination Comparison Comparison with Known Antibiotics MIC_Determination->Comparison

Caption: Experimental workflow for antibiotic benchmarking.

Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound is not well-elucidated, many naphthoquinones are known to interfere with cellular respiration and generate reactive oxygen species (ROS), leading to bacterial cell death. The comparator antibiotics have well-defined mechanisms:

  • Ciprofloxacin: Inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination.

  • Vancomycin: Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor.

  • Fusidic acid: Inhibits protein synthesis by preventing the turnover of elongation factor G (EF-G) from the ribosome.

The following diagram illustrates the logical relationship of these mechanisms.

Antibiotic_Mechanisms cluster_naphthoquinone Naphthoquinones (e.g., Fusarubin-related) cluster_fluoroquinolone Fluoroquinolones (Ciprofloxacin) cluster_glycopeptide Glycopeptides (Vancomycin) cluster_fusidane Fusidanes (Fusidic Acid) Naphthoquinone Naphthoquinone Interferes with Electron Transport Chain Generates Reactive Oxygen Species (ROS) Cell_Death_N Bacterial Cell Death Naphthoquinone->Cell_Death_N Oxidative Stress Ciprofloxacin Ciprofloxacin Inhibits DNA Gyrase & Topoisomerase IV DNA_Replication_Block Blocked DNA Replication Ciprofloxacin->DNA_Replication_Block Cell_Death_C Bacterial Cell Death DNA_Replication_Block->Cell_Death_C Vancomycin Vancomycin Binds to D-Ala-D-Ala Cell_Wall_Block Inhibited Cell Wall Synthesis Vancomycin->Cell_Wall_Block Cell_Death_V Bacterial Cell Lysis Cell_Wall_Block->Cell_Death_V Fusidic_Acid Fusidic Acid Binds to Elongation Factor G (EF-G) Protein_Synth_Block Inhibited Protein Synthesis Fusidic_Acid->Protein_Synth_Block Cell_Death_F Bacteriostatic Effect Protein_Synth_Block->Cell_Death_F

Caption: Mechanisms of action for different antibiotic classes.

Conclusion

While direct comparative data for this compound is currently limited, the available information on related naphthoquinones suggests potential antibacterial activity, particularly against Gram-positive organisms. Further in vitro and in vivo studies are warranted to fully characterize its antibacterial spectrum and mechanism of action. This guide provides the foundational experimental framework and comparative data to aid researchers in these future investigations. The unique chemical scaffold of this compound may offer a promising starting point for the development of novel antimicrobial agents.

References

Fusarubin Derivatives: A Comparative Analysis of Their Cytotoxic Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of fusarubin derivatives against various cancer cell lines, supported by experimental data from recent studies.

Fusarubin, a naphthoquinone pigment produced by fungi of the Fusarium genus, and its derivatives have demonstrated promising anticancer properties. These compounds inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. This guide synthesizes findings on the comparative cytotoxicity of fusarubin and its analogue, anhydrofusarubin, providing a clear overview of their potential as therapeutic agents.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various fusarubin derivatives against a range of cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
FusarubinOCI-AML3Acute Myeloid Leukemia~5.4 (16.1 µg/mL)[1]
AnhydrofusarubinOCI-AML3Acute Myeloid Leukemia~16.1 (45.5 µg/mL)[1]
FusarubinMRC-5Normal Lung Fibroblast~137.9 (40.857 µg/mL)[2]
Doxorubicin (Control)MRC-5Normal Lung Fibroblast~43.2 (25.063 µg/mL)[2]
FusarubinMCF-7Breast CancerPotent Activity[3]
FusarubinHeLaCervical CancerModerate Activity[3]
FusarubinPC-3Prostate CancerPotent Activity[3]
AnhydrofusarubinPC-3Prostate CancerModerate Activity[3]
AnhydrofusarubinHeLaCervical CancerModerate Activity[3]
Fusarisetin EA549Lung Cancer8.7[4]
Fusarisetin FA549Lung Cancer4.3[4]
Compound 8 (Fusarium sp. 2ST2)A549Lung Cancer5.6[4]
Compound 8 (Fusarium sp. 2ST2)MDA-MB-435Melanoma3.8[4]
Compound 14 (Fusarium sp. 2ST2)A549Lung Cancer6.2[4]
Compound 14 (Fusarium sp. 2ST2)MDA-MB-435Melanoma2.8[4]
Fungal TaxolHeLa, HepG2, Jurkat, Ovcar3, T47DVarious0.005 - 0.2[5]
Fungal Baccatin IIIHeLa, HepG2, Jurkat, Ovcar3, T47DVarious2 - 5[5]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The absorbance of this colored solution is proportional to the number of living cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Fusarubin derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fusarubin derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Signaling Pathways of Fusarubin-Induced Cytotoxicity

Fusarubin and its derivatives exert their cytotoxic effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.[1][7] Fusarubin has been shown to up-regulate p21 in a p53-dependent manner, which is likely a consequence of decreased ERK phosphorylation and increased p38 expression.[7] Furthermore, it decreases Akt phosphorylation, leading to increased Fas ligand production and subsequent caspase-8/3-dependent apoptosis.[7]

G cluster_0 Fusarubin Fusarubin ERK ERK Fusarubin->ERK p38 p38 Fusarubin->p38 Akt Akt Fusarubin->Akt p53 p53 Fusarubin->p53 p21 p21 ERK->p21 p38->p21 FasL FasL Akt->FasL p53->p21 CellCycleArrest CellCycleArrest p21->CellCycleArrest Caspase8 Caspase8 FasL->Caspase8 Caspase3 Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_1 A Cell Line Culture B Cell Seeding (96-well plate) A->B C Treatment with Fusarubin Derivatives B->C D Incubation (24-72h) C->D E Cytotoxicity Assay (e.g., MTT) D->E F Data Acquisition (Absorbance Reading) E->F G Data Analysis (IC50 Calculation) F->G

References

Evaluating 6-O-demethyl-5-deoxyfusarubin as a Potential Drug Lead: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Known Biological Activities

6-O-demethyl-5-deoxyfusarubin has been identified as possessing antifungal and mycoplasma-inhibiting properties.[2][3] Its structural relatives, fusarubin and anhydrofusarubin, have demonstrated notable cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer potential. The anticancer activity of fusarubin has been linked to the induction of cell cycle arrest and apoptosis.

Comparative Analysis: Quantitative Data

To provide a framework for evaluating the potential of this compound, the following tables present quantitative data for established drugs in the fields of cancer and fungal infections.

Anticancer Activity: Comparison with Doxorubicin

Doxorubicin is a widely used chemotherapeutic agent. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineDoxorubicin IC50 (µM)This compound IC50 (µM)
Prostate Cancer
PC38.00Data not available
Lung Cancer
A5491.50Data not available
Cervical Cancer
HeLa1.00Data not available
Prostate Cancer
LNCaP0.25Data not available
Breast Cancer
MCF-72.50Data not available
Liver Cancer
HepG212.2Data not available
Antifungal Activity: Comparison with Amphotericin B

Amphotericin B is a polyene antifungal drug. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Fungal SpeciesAmphotericin B MIC (µg/mL)This compound MIC (µg/mL)
Aspergillus fumigatus0.5 - 2.0Data not available
Candida albicans0.25 - 1.0Data not available
Cryptococcus neoformans0.125 - 1.0Data not available
Fusarium solani2.0 - 8.0Data not available

Experimental Protocols

To facilitate the generation of quantitative data for this compound, detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antifungal Susceptibility Testing: CLSI Broth Microdilution Method

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing.

Principle: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate in a liquid broth medium.

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture according to CLSI guidelines (e.g., M27 for yeasts, M38 for filamentous fungi).

  • Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (or longer, depending on the fungus).

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 100% reduction in turbidity) compared to the growth control.

Visualizations

Signaling Pathway

anticancer_pathway cluster_cell Cancer Cell 6_O_demethyl_5_deoxyfusarubin 6-O-demethyl- 5-deoxyfusarubin Apoptosis_Induction Apoptosis Induction 6_O_demethyl_5_deoxyfusarubin->Apoptosis_Induction Induces Cell_Cycle_Arrest Cell Cycle Arrest 6_O_demethyl_5_deoxyfusarubin->Cell_Cycle_Arrest Induces Proliferation_Inhibition Proliferation Inhibition Apoptosis_Induction->Proliferation_Inhibition Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Proposed anticancer mechanism of this compound.

Experimental Workflow

drug_lead_evaluation Compound_Isolation Isolation of This compound In_Vitro_Screening In Vitro Screening Compound_Isolation->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (MTT) Determine IC50 In_Vitro_Screening->Cytotoxicity_Assay Antifungal_Assay Antifungal Assay (MIC) In_Vitro_Screening->Antifungal_Assay Mycoplasma_Assay Mycoplasma Inhibition Assay In_Vitro_Screening->Mycoplasma_Assay Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization Antifungal_Assay->Lead_Optimization Mycoplasma_Assay->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: Workflow for evaluating a potential drug lead.

Conclusion and Future Directions

While direct quantitative data for this compound is currently lacking, the known bioactivities of this compound and its structural analogs warrant further investigation. The provided experimental protocols offer a clear path to generating the necessary data to rigorously evaluate its potential as a drug lead. Future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC50 values against a panel of cancer cell lines and MIC values against a range of pathogenic fungi.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile in animal models.

By systematically addressing these research questions, the scientific community can determine the true potential of this compound as a novel therapeutic agent.

References

Safety Operating Guide

Essential Safety and Disposal Plan for 6-O-demethyl-5-deoxyfusarubin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 6-O-demethyl-5-deoxyfusarubin. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.

Chemical and Hazard Profile

Quantitative Data Summary:

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₅TargetMol
Molecular Weight290.27 g/mol TargetMol
Chemical ClassNaphthoquinonePubMed
Known Biological ActivityAntifungal, Mycoplasma-inhibitingTargetMol
EPA Waste Number (for 1,4-Naphthoquinone)U166Santa Cruz Biotechnology[3]

Personal Protective Equipment (PPE)

Standard laboratory PPE must be worn at all times when handling this compound. This includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical goggles.[3]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a chemical fume hood to avoid inhalation of any dust or aerosols.[4]

Spill Management Protocol

In the event of a spill, follow these steps:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Containment: For solid spills, dampen the material with water to prevent dusting before sweeping.[3] For liquid spills, use an inert absorbent material.

  • Collection: Carefully collect the spilled material and absorbent into a suitable, labeled container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent.

  • Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.[5]

Proper Disposal Procedure

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain. [6]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all waste containing this compound (e.g., unused compound, contaminated labware, spill cleanup materials) in a dedicated, compatible, and clearly labeled hazardous waste container.[5]

  • Container Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5]

  • Secure Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area away from incompatible materials.[5][7]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[5]

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical flow from experimental use to final disposal of this compound.

G cluster_lab Laboratory Operations cluster_disposal Disposal Pathway experiment Experiment with This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) experiment->ppe spill Spill Occurs experiment->spill waste_collection Collect Waste in Labeled Container experiment->waste_collection spill_cleanup Spill Cleanup Procedure spill->spill_cleanup spill_cleanup->waste_collection temp_storage Store in Satellite Accumulation Area waste_collection->temp_storage ehs_pickup EHS/Contractor Pickup temp_storage->ehs_pickup transport Transport to Waste Facility ehs_pickup->transport final_disposal Final Disposal (e.g., Incineration) transport->final_disposal

References

Essential Safety and Operational Guidance for Handling 6-O-demethyl-5-deoxyfusarubin

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling 6-O-demethyl-5-deoxyfusarubin, a comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the required PPE.

Protection Type Specific PPE Purpose Standard
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.OSHA 29 CFR 1910.133 or European Standard EN166[1]
Skin and Body Protection Chemical-resistant lab coatProtects skin and personal clothing from contamination.
Disposable nitrile gloves (double-gloving recommended)Prevents direct skin contact with the compound.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the powder form outside of a fume hood.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for the safe handling of this compound.

2.1. Preparation and Engineering Controls:

  • Ventilation: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) should be available in the laboratory.[4]

2.2. Compound Handling:

  • Donning PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so within the chemical fume hood. Use a dedicated, clean weighing vessel.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

2.3. Post-Handling:

  • Decontamination: Wipe down all surfaces that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of disposable items in the designated hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[6]

  • Solid Waste:

    • Unused or expired solid compound should be collected in a clearly labeled, sealed container.

    • Contaminated consumables (e.g., gloves, weighing paper, pipette tips) must be placed in a designated hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a compatible, labeled hazardous waste container. Do not pour down the drain.[4][6]

  • Labeling: All waste containers must be labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound".[6]

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。